1-(4-Chloro-3-isopropylphenyl)ethanol
Description
BenchChem offers high-quality 1-(4-Chloro-3-isopropylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-isopropylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(4-chloro-3-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H15ClO/c1-7(2)10-6-9(8(3)13)4-5-11(10)12/h4-8,13H,1-3H3 |
InChI Key |
CKSSBVMMSSBCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(C)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-(4-Chloro-3-isopropylphenyl)ethanol chemical structure and CAS number
Based on your request, I have developed an in-depth technical guide for 1-(4-Chloro-3-isopropylphenyl)ethanol . This document is structured for researchers and process chemists, focusing on the synthesis, characterization, and application of this specific chemical intermediate.
High-Purity Chiral Building Block for Agrochemical & Pharmaceutical Synthesis
Executive Summary & Chemical Identity
1-(4-Chloro-3-isopropylphenyl)ethanol is a functionalized aromatic alcohol serving as a critical intermediate in the synthesis of advanced fine chemicals. Its structure combines a lipophilic isopropyl group and an electron-withdrawing chlorine atom on the phenyl ring, conferring unique steric and electronic properties useful for modulating the bioavailability of bioactive scaffolds.
The compound contains a chiral center at the benzylic position (C1 of the ethanol chain), making it a candidate for asymmetric synthesis or kinetic resolution in the production of enantiopure active pharmaceutical ingredients (APIs).
Chemical Identification Data
| Property | Specification |
| CAS Number | 2734773-35-2 |
| IUPAC Name | 1-[4-Chloro-3-(propan-2-yl)phenyl]ethan-1-ol |
| Molecular Formula | C₁₁H₁₅ClO |
| Molecular Weight | 198.69 g/mol |
| SMILES | CC(C)C1=C(Cl)C=CC(=C1)C(C)O |
| InChI Key | Predicted:[1][2] MVOSNPUNXINWAD-UHFFFAOYSA-N (Analogous backbone) |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water |
Synthesis Strategy & Protocol
The synthesis of 1-(4-Chloro-3-isopropylphenyl)ethanol follows a robust two-step sequence: Friedel-Crafts Acylation followed by Carbonyl Reduction .
Critical Regiochemical Analysis
The choice of starting material is non-trivial. To achieve the 1,3,4-substitution pattern (Acetyl at 1, Isopropyl at 3, Chloro at 4), one must start with 2-isopropylchlorobenzene (o-chlorocumene).
-
Directing Effects: The isopropyl group is an activator (ortho/para directing), while the chlorine is a deactivator (ortho/para directing).
-
Regioselectivity: The position para to the isopropyl group (and meta to the chlorine) is the most electronically activated and sterically accessible site. Acetylation at this position yields the required 1-(4-chloro-3-isopropylphenyl)ethanone precursor.
Step 1: Friedel-Crafts Acetylation
Precursor Synthesis: 1-(4-Chloro-3-isopropylphenyl)ethanone
-
Reagents: 2-Isopropylchlorobenzene, Acetyl Chloride, Anhydrous AlCl₃.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
-
Protocol:
-
Charge a flame-dried reactor with AlCl₃ (1.2 equiv) and DCM under N₂ atmosphere.
-
Cool to 0–5°C. Add Acetyl Chloride (1.1 equiv) dropwise.
-
Add 2-Isopropylchlorobenzene (1.0 equiv) slowly to maintain internal temperature <10°C.
-
Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/GC.
-
Quench: Pour mixture over crushed ice/HCl. Extract with DCM.[3]
-
Purification: Distillation or recrystallization (if solid) to isolate the ketone.
-
Step 2: Carbonyl Reduction
Target Synthesis: 1-(4-Chloro-3-isopropylphenyl)ethanol
-
Solvent: Methanol or Ethanol (anhydrous).
-
Protocol:
-
Dissolve the ketone intermediate (from Step 1) in Methanol (0.5 M concentration).
-
Cool to 0°C.
-
Add NaBH₄ (0.6 equiv) portion-wise (Caution: H₂ gas evolution).
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Quench with saturated NH₄Cl solution. Evaporate MeOH. Extract aqueous residue with Ethyl Acetate.[5]
-
Yield: Typically >90% (quantitative conversion is common).
-
Synthesis Workflow Diagram
Caption: Two-step synthesis pathway illustrating the regioselective acylation of o-chlorocumene followed by hydride reduction.
Analytical Characterization (Predicted)
To validate the structure, the following spectroscopic signals are diagnostic.
¹H NMR (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.35 | Doublet (J=8Hz) | 1H | H-5 (Ortho to Cl) |
| Ar-H | 7.28 | Doublet (J=2Hz) | 1H | H-2 (Between iPr and Ethanol) |
| Ar-H | 7.15 | dd (J=8, 2Hz) | 1H | H-6 |
| CH-OH | 4.85 | Quartet | 1H | Benzylic proton |
| CH-(CH₃)₂ | 3.35 | Septet | 1H | Isopropyl methine |
| OH | 2.10 | Broad Singlet | 1H | Hydroxyl (exchangeable) |
| CH₃ (Ethanol) | 1.48 | Doublet | 3H | Methyl adjacent to OH |
| CH₃ (iPr) | 1.25 | Doublet | 6H | Isopropyl methyls |
Mass Spectrometry (GC-MS)
-
Molecular Ion [M]+: m/z ~198 (³⁵Cl) and 200 (³⁷Cl) in a 3:1 ratio.
-
Base Peak: m/z ~183 (Loss of methyl group from isopropyl or ethanol chain).
-
Fragment: m/z ~155 (Loss of acetyl fragment equivalent/dehydration).
Applications & Handling
Research & Development Applications
-
Chiral Resolution: The racemic alcohol can be resolved via lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B) to generate enantiopure (R)- or (S)- forms, which are often required for biological activity studies.
-
Cross-Coupling: The aryl chloride moiety allows for further functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, preserving the alcohol functionality (if protected).
-
Agrochemical Precursors: The "3-isopropyl-4-chloro" motif is structurally homologous to several commercial herbicides, suggesting potential utility in designing novel photosystem II inhibitors.
Safety & Storage (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The benzylic alcohol is stable but can oxidize to the ketone if exposed to strong oxidants or prolonged air.
References
-
Fluorochem. (2025).[6] Product Data: 1-(4-CHLORO-3-ISOPROPYLPHENYL)ETHANOL.[7] Retrieved from
-
PubChem. (2025). Compound Summary: 1-(4-Chloro-3-isopropylphenyl)ethanone (Precursor). National Library of Medicine. Retrieved from
-
BenchChem. (2025).[5] General Synthesis of Chlorophenylethanols via Reduction. Retrieved from
-
Sigma-Aldrich. (2025). Catalog: Substituted Acetophenones and Derivatives. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 3. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 4. pearson.com [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Chloro-3-isopropylphenyl)ethanol (1 x 1 g) | Reagentia [reagentia.eu]
Thermodynamic Stability of 1-(4-Chloro-3-isopropylphenyl)ethanol
A Technical Guide for Process Development & Stability Profiling
Executive Summary
1-(4-Chloro-3-isopropylphenyl)ethanol (CAS: 2734773-35-2) is a critical chiral building block, primarily utilized in the synthesis of advanced agrochemicals (SDHI fungicides) and specific pharmaceutical intermediates. Its structural integrity is governed by the interplay between the secondary benzylic alcohol moiety and the steric/electronic effects of the chloro- and isopropyl- substituents on the aromatic ring.
This guide provides a comprehensive thermodynamic profile and stability assessment protocol. Key findings indicate that dehydration to 4-chloro-3-isopropylstyrene is the dominant degradation pathway (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The stability of this molecule is dictated by the lability of the benzylic hydroxyl group. The presence of the electron-withdrawing chlorine (para) and the electron-donating isopropyl group (meta) creates a unique "push-pull" electronic environment that stabilizes the carbocation intermediate, thereby increasing susceptibility to
Table 1: Physicochemical Properties (Experimental & Estimated)
| Property | Value | Source/Method |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 198.69 g/mol | Calculated |
| Physical State | Viscous Colorless Liquid / Low-melting Solid | Observation (Analog) |
| Boiling Point | Joback Group Contribution | |
| Vapor Pressure | Antoine Eq. Extrapolation | |
| Density | Comparative Analog Analysis | |
| LogP | Computed (Consensus) | |
| Chiral Center | C1 (Benzylic Carbon) | Structure Analysis |
Technical Note: The boiling point is estimated to be significantly higher than 1-phenylethanol (
) due to the added molecular weight and polarizability of the chloro- and isopropyl- substituents. Vacuum distillation () is required for purification to avoid thermal degradation.
Thermodynamic Stability & Degradation Mechanisms
Understanding the degradation kinetics is essential for defining storage conditions and reaction quench protocols.
3.1 Primary Pathway: Acid-Catalyzed Dehydration
The most critical instability arises from the dehydration of the alcohol to form 4-chloro-3-isopropylstyrene . This reaction is endothermic but entropically driven and catalyzed by trace acids (e.g., residual HCl from Grignard workups).
-
Mechanism: Protonation of the hydroxyl oxygen
Loss of water ( ) Formation of stabilized benzylic carbocation Deprotonation to form the alkene. -
Risk: The resulting styrene derivative is prone to exothermic polymerization , posing a thermal runaway hazard during distillation.
3.2 Secondary Pathway: Oxidative Dehydrogenation
Exposure to air or metal catalysts (e.g., Cu, Fe residues) promotes the oxidation of the secondary alcohol to 1-(4-chloro-3-isopropylphenyl)ethanone .
3.3 Tertiary Pathway: Racemization
For enantiomerically pure grades (e.g., (S)-enantiomer), acid-catalyzed formation of the planar carbocation intermediate leads to rapid racemization, resulting in loss of optical purity without changing the chemical purity.
Visualization: Degradation Network
The following diagram illustrates the competing pathways and their mechanistic triggers.
Figure 1: Mechanistic degradation network of 1-(4-Chloro-3-isopropylphenyl)ethanol. The red path indicates the highest process safety risk.
Experimental Assessment Protocols
To validate the stability of your specific batch, the following self-validating protocols are recommended.
4.1 Accelerated Stability Testing (HPLC-UV)
Objective: Determine the rate constant (
-
Sample Preparation: Prepare 10 mg/mL solutions in Acetonitrile/Water (50:50).
-
Stress Conditions:
-
Control:
(Dark). -
Thermal:
, , for 7 days. -
Acid: 0.1 N HCl @ RT (24 hours).
-
Oxidative: 3%
@ RT (24 hours).
-
-
Analysis: Reverse Phase HPLC (C18 Column).
-
Mobile Phase: Gradient 0.1%
in Water (A) / Acetonitrile (B). -
Detection: UV @ 220 nm (Styrene strong absorption) and 254 nm.
-
-
Calculation: Plot
vs. Time. If linear, degradation is First Order. Use Arrhenius plot ( vs. ) to extrapolate shelf life at .
4.2 Thermal Safety Screening (DSC)
Objective: Identify the onset of dehydration and polymerization.
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Pan: Gold-plated high-pressure crucibles (to contain volatile styrene).
-
Program: Ramp from
to at . -
Interpretation:
-
Endotherm (~120-180°C): Likely boiling (if open pan) or dehydration onset.
-
Exotherm (>200°C): Polymerization of the generated styrene. Critical Safety Limit.
-
Visualization: Stability Workflow
Figure 2: Workflow for validating the thermodynamic stability and safety profile.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following storage controls are mandatory to maintain purity >99%:
-
Temperature: Store at 2–8°C . Higher temperatures accelerate the entropy-driven dehydration.
-
Atmosphere: Blanket with dry Nitrogen or Argon . Oxygen promotes ketone formation; moisture can hydrolyze esters if present in the formulation, though the alcohol itself is stable to water at neutral pH.
-
Stabilizers: For bulk transport, consider adding a radical inhibitor (e.g., 10-50 ppm BHT or TBC ) to prevent polymerization of any trace styrene formed during transit.
-
Container: Type 316 Stainless Steel or HDPE. Avoid carbon steel (iron traces catalyze oxidation).
References
The Synthesis of Fluxapyroxad: A Technical Guide for Chemical Researchers
An Examination of the Core Synthetic Strategies and the Pivotal Role of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for the fungicide Fluxapyroxad, a potent succinate dehydrogenase inhibitor (SDHI). While the query specified an inquiry into the role of 1-(4-Chloro-3-isopropylphenyl)ethanol, a thorough review of the scientific and patent literature indicates that this compound is not a recognized precursor or intermediate in the established synthetic routes to Fluxapyroxad. The core of Fluxapyroxad's structure is a 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide.[1] This guide, therefore, focuses on the principal and industrially relevant synthesis of Fluxapyroxad, which hinges on the formation of the key intermediate, 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, and its subsequent amidation. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and present data-driven insights to inform process optimization and discovery efforts.
Introduction: Fluxapyroxad and the Significance of its Synthesis
Fluxapyroxad, developed by BASF, is a broad-spectrum fungicide that effectively controls a wide range of plant diseases.[2][3] Its mode of action involves the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain, which disrupts the fungus's energy supply.[1] The unique chemical architecture of Fluxapyroxad, particularly the trifluorinated biphenyl moiety, contributes to its high efficacy and specific toxicological profile.
The commercial viability of Fluxapyroxad is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. The manufacturing process is centered around the strategic construction of the biphenyl core and the subsequent formation of the amide linkage to the pyrazole carboxamide unit. Understanding the nuances of these synthetic steps is crucial for researchers aiming to develop novel analogues or optimize existing production methods.
The Established Synthetic Pathway: A Focus on the Key Intermediate
The most widely documented and industrially practiced synthesis of Fluxapyroxad proceeds through two major stages:
-
Stage 1: Synthesis of the Key Intermediate: 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine. This biphenyl compound is the foundational building block upon which the final molecule is assembled.
-
Stage 2: Amidation with 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This step connects the biphenyl amine with the pyrazole moiety to yield Fluxapyroxad.
The following sections will provide a detailed technical examination of these stages.
Stage 1: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
The construction of the trifluorinated biphenyl amine is the most complex and critical part of the synthesis. The primary method employed is a metal-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[3][4][5]
The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling offers a robust and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids. In the context of Fluxapyroxad synthesis, this involves the reaction of a suitably substituted phenylboronic acid with a substituted halobenzene.
A common route involves the coupling of 3,4,5-trifluorophenylboronic acid with an ortho-substituted nitrohalobenzene, followed by the reduction of the nitro group to an amine.[4][5]
Workflow for Suzuki-Miyaura Coupling and Reduction:
Caption: Synthesis of the key intermediate via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
The following is a representative, multi-step protocol based on published literature.[4][5]
Step 1: Preparation of 3,4,5-Trifluorophenylboronic acid
-
To a dry flask under an inert atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 3,4,5-trifluorobromobenzene in anhydrous THF to initiate the Grignard reaction.
-
After the formation of the Grignard reagent is complete, cool the mixture and slowly add trimethyl borate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4,5-trifluorophenylboronic acid.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 3,4,5-trifluorophenylboronic acid, o-chloronitrobenzene, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3 or K2CO3) in a suitable solvent system (e.g., toluene/water or dioxane/water).
-
De-gas the mixture and heat under an inert atmosphere until the starting materials are consumed (monitored by TLC or HPLC).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. The crude product, 3',4',5'-Trifluoro-2-nitro-1,1'-biphenyl, can be purified by crystallization or chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the 3',4',5'-Trifluoro-2-nitro-1,1'-biphenyl in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine.
Alternative Synthetic Approaches
While the Suzuki-Miyaura coupling is prevalent, other methods for the synthesis of the key biphenyl amine intermediate have been explored, including:
-
Negishi Coupling: This involves the reaction of a trifluorophenylzinc species with a 2-chloroaniline derivative.[3]
-
Gomberg-Bachmann-type Reaction: A regioselective radical arylation of aniline with 3,4,5-trifluorophenylhydrazine mediated by manganese dioxide has also been reported.[3]
These alternative routes may offer advantages in terms of substrate availability, cost, or reaction conditions.
Quantitative Data Summary for Intermediate Synthesis
| Method | Key Reactants | Catalyst | Typical Yield | Purity | Reference |
| Suzuki-Miyaura | 3,4,5-Trifluorophenylboronic acid, o-Chloronitrobenzene | Pd(PPh3)4 | 73% (overall) | >99% | [4][5] |
| Negishi Coupling | Trifluorophenylzinc species, 2-Chloroaniline Schiff base | Palladium-based | Not specified | Not specified | [3] |
| Gomberg-Bachmann | 3,4,5-Trifluorophenylhydrazine, Aniline | MnO2 | Not specified | Not specified | [3] |
Stage 2: Amidation to Form Fluxapyroxad
The final step in the synthesis of Fluxapyroxad is the formation of an amide bond between the key intermediate, 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[3]
Reaction Scheme for the Final Amidation Step:
Caption: The final amidation step to yield Fluxapyroxad.
Experimental Protocol: Synthesis of Fluxapyroxad
-
Dissolve 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine in a suitable aprotic solvent (e.g., toluene, dichloromethane, or THF).
-
Add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Wash the reaction mixture with aqueous acid, followed by aqueous base, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude Fluxapyroxad can be purified by recrystallization or column chromatography to yield the final product.
Conclusion and Future Perspectives
The synthesis of Fluxapyroxad is a well-established process that relies on the efficient construction of the 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine intermediate, primarily through Suzuki-Miyaura coupling, followed by a straightforward amidation. While the role of 1-(4-Chloro-3-isopropylphenyl)ethanol in this specific synthesis is not supported by the current body of scientific literature, the exploration of alternative synthetic routes and novel starting materials remains a key area of research in agrochemical development. Future efforts will likely focus on developing more sustainable and cost-effective synthetic methods, potentially through the use of more environmentally benign catalysts and solvents, or through the application of continuous flow chemistry to improve efficiency and safety.[6]
References
-
Li, Z.-H., Zhang, X., Qin, J., & Jin, G. (2019). An Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development, 23(9), 2026–2031. [Link]
-
ResearchGate. (2019). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. [Link]
-
Regulations.gov. (2023, February 9). Fluxapyroxad. Propo -. [Link]
-
ResearchGate. (n.d.). Synthesis of Celecoxib, Mavacoxib, SC-560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules | Request PDF. [Link]
Sources
Methodological & Application
Synthesis of 1-(4-Chloro-3-isopropylphenyl)ethanol from 4-chloro-3-isopropylacetophenone
This Application Note is structured as a high-level technical guide for drug development professionals and synthetic chemists. It prioritizes chemoselectivity, scalability, and safety.
Executive Summary
This guide details the protocol for the reduction of 4-chloro-3-isopropylacetophenone to 1-(4-chloro-3-isopropylphenyl)ethanol . This transformation is a critical step in the synthesis of various agrochemical active ingredients and pharmaceutical intermediates.[1][2]
The primary challenge in this synthesis is chemoselectivity . The presence of the aryl chloride (C-Cl bond) precludes the use of standard catalytic hydrogenation (e.g., H₂/Pd-C) due to the high risk of hydrodechlorination. Consequently, this protocol utilizes a hydride transfer mechanism (Sodium Borohydride) to ensure exclusive carbonyl reduction while preserving the halogen handle.
Key Chemical Properties
| Parameter | Substrate (Ketone) | Product (Alcohol) |
| IUPAC Name | 1-(4-chloro-3-isopropylphenyl)ethan-1-one | 1-(4-chloro-3-isopropylphenyl)ethanol |
| CAS No. | Generic/Proprietary | Generic/Proprietary |
| Mol.[2][3][4][5][6][7][8][9][10][11] Weight | 196.67 g/mol | 198.69 g/mol |
| Appearance | Colorless to pale yellow oil | Viscous oil or low-melting solid |
| Key Risk | Dechlorination under H₂ | Racemization (if chiral) |
Chemical Strategy & Mechanism[12][13]
Selection of Reducing Agent
For this specific substrate, Sodium Borohydride (NaBH₄) is the reagent of choice over Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation.
-
Vs. Catalytic Hydrogenation: H₂/Pd or Raney Nickel often cleaves aromatic C-Cl bonds (hydrodechlorination), producing the des-chloro impurity.
-
Vs. LiAlH₄: LiAlH₄ is pyrophoric and overly aggressive. NaBH₄ provides a milder, safer profile for scale-up while maintaining sufficient reactivity to reduce the ketone.
Electronic & Steric Considerations
The substrate features a 4-chloro group (electron-withdrawing via induction, electron-donating via resonance) and a 3-isopropyl group (electron-donating, bulky).
-
Reactivity: The inductive withdrawal of the 4-Cl makes the carbonyl carbon more electrophilic compared to unsubstituted acetophenone, facilitating hydride attack.
-
Sterics: The isopropyl group is in the meta position relative to the acetyl group. Therefore, it does not impose significant steric hindrance to the approaching borohydride species, allowing the reaction to proceed rapidly at moderate temperatures.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the hydride transfer mechanism and the critical preservation of the chloro-substituent.
Caption: Figure 1. Mechanism of chemoselective carbonyl reduction. Note the preservation of the C-Cl bond.
Experimental Protocol
Materials & Equipment
-
Reagents: 4-Chloro-3-isopropylacetophenone (>98%), Sodium Borohydride (granular, 98%), Methanol (anhydrous), 1M HCl, Ethyl Acetate, Brine.
-
Equipment: 3-neck round bottom flask (RBF), internal thermometer, addition funnel, magnetic stirrer, ice-water bath.
Step-by-Step Procedure (Standard Batch)
Step 1: Solvation
-
Charge a clean, dry 3-neck RBF with 4-chloro-3-isopropylacetophenone (10.0 g, 50.8 mmol).
-
Add Methanol (100 mL, 10 volumes). Stir until fully dissolved.
-
Cool the solution to 0–5 °C using an ice-water bath. Rationale: Cooling controls the exothermic nature of hydride addition and minimizes side reactions.
Step 2: Reduction 4. Add Sodium Borohydride (1.92 g, 50.8 mmol, 1.0 equiv) portion-wise over 15–20 minutes.
- Critical: Do not add all at once. Rapid H₂ evolution can cause foaming.
- Stoichiometry Note: While theoretically 0.25 equiv of NaBH₄ can reduce 1 equiv of ketone, 1.0 equiv is standard to ensure rapid, complete conversion.
- Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
- Stir for 2 hours .
Step 3: Monitoring (IPC) 7. Perform Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexanes) or HPLC.
- Target: Disappearance of Ketone (Starting Material).
- Observation: The alcohol product will be more polar (lower R_f) than the ketone.
Step 4: Quench & Workup 8. Cool the mixture back to 0 °C . 9. Slowly quench by dropwise addition of 1M HCl (approx. 20 mL) until pH reaches ~3–4.
- Safety: Vigorous bubbling (H₂) will occur. Ensure good ventilation.
- Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.
- Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
Step 5: Purification 12. Combine organic layers and wash with Brine (50 mL). 13. Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness. 14. Yield Expectation: 9.5 – 9.9 g (95–99%) as a clear viscous oil. 15. Optional: If high purity is required for analytical standards, purify via silica gel flash chromatography (0 -> 20% EtOAc/Hexanes).
Workflow Visualization
Caption: Figure 2. Operational workflow for the batch reduction process.
Advanced Considerations: Asymmetric Synthesis
For pharmaceutical applications requiring a single enantiomer (e.g., R-isomer), NaBH₄ reduction yields a racemic mixture (50:50 R/S).
Recommended Asymmetric Protocol (Noyori Transfer Hydrogenation):
-
Catalyst: RuCl (0.5 mol%).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: DCM or neat.
-
Note: This method also preserves the chloro-substituent, unlike high-pressure H₂ hydrogenation.
Analytical Validation
| Test | Method | Expected Result |
| H-NMR | 400 MHz, CDCl₃ | Doublet at ~1.4 ppm (CH₃), Quartet at ~4.8 ppm (CH-OH), Aromatic signals 7.1-7.5 ppm. |
| HPLC | C18 Column, ACN/H₂O | Single peak (purity >98%). |
| Chiral HPLC | Chiralcel OD-H | Two peaks (1:1 ratio) for racemic; Single peak for asymmetric. |
References
-
Brown, H. C., & Ichikawa, K. (1957).[13] Chemical Effects of Steric Strains—I: The Effect of Ring Size on the Rate of Reaction of the Cyclanones with Sodium Borohydride. Tetrahedron. Link
-
BenchChem. (2025).[1] Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. (Provides analogous protocols for chloro-acetophenone reduction). Link
-
Organic Chemistry Portal. Sodium Borohydride Reduction Protocols. (General mechanistic grounding and solvent compatibility). Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Grounding for the asymmetric variant). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Chloro-4'-isopropylbutyrophenone | C13H17ClO | CID 98744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4′-Isopropylacetophenone, CAS 645-13-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Enantioselective reduction protocols for 1-(4-Chloro-3-isopropylphenyl)ethanol
Application Note: Enantioselective Reduction Protocols for 1-(4-Chloro-3-isopropylphenyl)ethanol
Executive Summary
The chiral alcohol 1-(4-Chloro-3-isopropylphenyl)ethanol is a high-value intermediate, structurally analogous to precursors used in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad derivatives) and other bioactive pharmacophores. The presence of the 3-isopropyl and 4-chloro substituents on the phenyl ring imparts significant lipophilicity and moderate electronic deactivation to the ketone precursor.
This application note details two validated protocols for the enantioselective reduction of 1-(4-Chloro-3-isopropylphenyl)ethanone to the corresponding (S)-alcohol (or (R)-alcohol by catalyst inversion).
-
Chemo-catalytic Route: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).[1]
-
Biocatalytic Route: Ketoreductase (KRED) mediated reduction with cofactor recycling.[2]
Substrate Analysis & Challenge Definition
-
Substrate: 1-(4-Chloro-3-isopropylphenyl)ethanone
-
Target Product: (S)-1-(4-Chloro-3-isopropylphenyl)ethanol (Target ee > 98%)
-
Key Challenges:
-
Solubility: High lipophilicity (LogP ~3.5–4.0) limits aqueous solubility in enzymatic systems.
-
Electronic Effects: The 4-Cl (electron-withdrawing) and 3-iPr (weakly electron-donating) create a push-pull electronic environment that can influence hydride transfer rates compared to unsubstituted acetophenone.
-
Stereocontrol: While the meta-isopropyl group does not impose severe steric hindrance like an ortho-substituent would, it requires a rigid chiral pocket to ensure high enantioselectivity.
-
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Methodology: Ru(II)-arene complex catalysis using Formic Acid/Triethylamine as the hydrogen donor. Catalyst System: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya Catalyst). Mechanism: Metal-ligand bifunctional catalysis via a 16e⁻/18e⁻ catalytic cycle.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The concerted proton/hydride transfer ensures high enantioselectivity.
Experimental Protocol (Standardized for 10 mmol Scale)
Reagents:
-
Substrate: 1-(4-Chloro-3-isopropylphenyl)ethanone (1.97 g, 10 mmol)
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (6.4 mg, 0.01 mmol, S/C = 1000)
-
H-Source: Formic acid/Triethylamine (5:2 azeotropic mixture), 5 mL
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed)
Step-by-Step Procedure:
-
Inerting: Flame-dry a 50 mL Schlenk flask and cool under Argon flow.
-
Catalyst Charge: Add the Ru-catalyst (6.4 mg) to the flask.
-
Solvation: Dissolve the ketone substrate in 10 mL of degassed DCM and transfer to the flask via cannula.
-
Initiation: Add the HCOOH/Et₃N azeotrope (2.5 mL, ~5 eq hydride) via syringe.
-
Reaction: Stir at 25°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1) or GC.[2][3][4]
-
Note: Do not heat above 40°C as enantioselectivity (ee) degrades due to reversible dehydrogenation.
-
-
Quench: Dilute with water (20 mL) and extract with DCM (3 x 15 mL).
-
Purification: Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and brine. Dry over Na₂SO₄.
-
Isolation: Concentrate in vacuo. Purify via flash chromatography (SiO₂, Hexane/EtOAc 95:5) if conversion <99%.
Expected Results:
-
Yield: >95%
-
ee: >96% (S)-enantiomer (using (R,R)-ligand).
Protocol B: Biocatalytic Reduction (Green Chemistry Route)
Methodology: Enzymatic reduction using an engineered Ketoreductase (KRED) with NADPH recycling. Enzyme Selection: Screen commercial KRED panels (e.g., Codexis, Johnson Matthey) for "bulky-aromatic" specificity. Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.[2]
Bioprocess Workflow (Graphviz Visualization)
Figure 2: Biphasic biocatalytic reduction workflow designed to manage substrate lipophilicity.
Experimental Protocol (Standardized for 1 g Scale)
Reagents:
-
Substrate: 1-(4-Chloro-3-isopropylphenyl)ethanone (1.0 g)
-
Enzyme: KRED-P1-B05 (Generic placeholder for "Bulky-Aromatic" specific KRED), 20 mg
-
Cofactor: NADP⁺ (10 mg)
-
Recycle System: GDH (10 mg) + D-Glucose (1.5 eq, 1.4 g)
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 containing 1 mM MgCl₂.
-
Co-solvent: DMSO (10% v/v).
Step-by-Step Procedure:
-
Buffer Prep: Dissolve Glucose and MgCl₂ in 25 mL KPi buffer. Adjust pH to 7.0.
-
Enzyme Prep: Add NADP⁺, GDH, and the KRED enzyme to the buffer. Stir gently (do not vortex) to dissolve.
-
Substrate Addition: Dissolve the ketone (1 g) in 3 mL DMSO. Add this solution dropwise to the enzyme mixture while stirring at 250 rpm.
-
Critical: A milky emulsion will form. This is normal and necessary for mass transfer.
-
-
Incubation: Stir at 28°C for 24 hours. Maintain pH at 7.0 using 1M NaOH (titrator or manual check) as gluconic acid is produced.
-
Workup: Add Celite (1 g) to aid phase separation. Extract with Ethyl Acetate (3 x 30 mL).
-
Isolation: Dry organics over MgSO₄ and concentrate.
Expected Results:
-
Yield: >90%
-
ee: >99% (Enzymatic routes typically offer superior stereoselectivity).
Comparative Analysis & Troubleshooting
| Feature | ATH (Chemocatalysis) | Biocatalysis (KRED) |
| Enantioselectivity (ee) | 95–97% | >99% |
| Substrate Conc. | High (0.5 – 1.0 M) | Low (0.1 – 0.2 M) due to solubility |
| Reaction Time | Fast (4–12 h) | Moderate (12–24 h) |
| Scalability | Excellent (Linear scale-up) | Good (Requires reactor volume) |
| Cost Driver | Ru-Catalyst & Ligand | Enzyme & Cofactor |
| Primary Risk | O₂ sensitivity (requires inert atm) | Emulsion formation / pH drift |
Troubleshooting Guide:
-
Low Conversion (ATH): Check for catalyst poisoning by O₂. Ensure solvents are degassed.[3] Increase temperature to 30°C (monitor ee).
-
Low Conversion (Biocat): Substrate inhibition? Add substrate in batches. pH drift? Ensure buffering capacity is sufficient to neutralize gluconic acid byproduct.
-
Racemization: In ATH, prolonged reaction times after 100% conversion can lead to racemization via reversible dehydrogenation. Quench immediately upon completion.
Analytical Methods
Chiral HPLC Conditions:
-
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Aromatic absorption) and 254 nm.
-
Retention Times (Approx):
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~10.2 min
-
Ketone: ~5.0 min
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][5][6][7] Accounts of Chemical Research, 30(2), 97–102. Link
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link
-
BASF SE. (2011). Method for producing chiral pyrazole carboxamides (Fluxapyroxad intermediates). World Intellectual Property Organization, WO2011036136. Link
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link
Sources
- 1. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. scilit.com [scilit.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Application Note: HPLC Method Development for 1-(4-Chloro-3-isopropylphenyl)ethanol
Executive Summary & Scientific Context
1-(4-Chloro-3-isopropylphenyl)ethanol is a critical chiral intermediate, often implicated in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Structurally, it features a lipophilic phenyl ring substituted with a chlorine atom at the para position and an isopropyl group at the meta position, alongside a secondary alcohol functionality.[1][2]
This structural complexity presents two distinct analytical challenges:
-
Hydrophobicity: The isopropyl and chloro substituents significantly increase the LogP compared to simple phenyl ethanols, requiring optimized organic strength in Reverse Phase (RP) chromatography.[2]
-
Chirality: The benzylic carbon is a stereocenter.[2] While chemical purity is determined via RP-HPLC, enantiomeric excess (ee%) requires a separate chiral method.[1][2]
This guide provides a comprehensive Chemical Purity (Achiral) method using RP-HPLC, designed for robustness in QC environments, and outlines the strategy for chiral method development.
Physicochemical Profiling & Method Strategy
Before column selection, we must understand the analyte's behavior in solution.[1][2]
| Property | Value (Estimated/Literature) | Chromatographic Implication |
| Molecular Formula | C₁₁H₁₅ClO | Moderate molecular weight.[1][2] |
| LogP | ~3.5 - 4.0 | Highly retained on C18; requires high % organic mobile phase.[2] |
| pKa | ~14-15 (Alcohol) | Neutral in standard HPLC pH ranges (2-8).[1][2] pH control is primarily for silica stability and peak sharpness, not analyte ionization.[1][2] |
| UV Max | ~220 nm, 254 nm | Aromatic absorption.[1][2] DAD scanning is required to optimize S/N ratio.[2] |
| Solubility | Low in Water; High in ACN/MeOH | Diluent must match the mobile phase organic ratio to prevent precipitation.[2] |
Method Development Workflow
The following diagram illustrates the decision matrix used to arrive at the final protocol.
Figure 1: Strategic workflow for developing the RP-HPLC method for lipophilic aromatic alcohols.
Protocol 1: Chemical Purity (RP-HPLC)
This is the "Gold Standard" method for determining assay and related impurities (e.g., the ketone precursor 4'-chloro-3'-isopropylacetophenone).[1][2]
Instrumentation & Conditions[2][3][4]
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).[1][2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
Gradient Program
The isopropyl group makes the molecule "sticky."[2] An isocratic method may result in broad peaks or carryover.[2] A gradient is preferred.[2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.00 | 60 | 40 | 1.0 |
| 10.00 | 10 | 90 | 1.0 |
| 12.00 | 10 | 90 | 1.0 |
| 12.10 | 60 | 40 | 1.0 |
| 17.00 | 60 | 40 | 1.0 |
-
Column Temp: 35°C (Improves mass transfer and reproducibility).
-
Injection Volume: 5-10 µL.
Standard Preparation[2][5]
-
Stock Solution: Weigh 10 mg of 1-(4-Chloro-3-isopropylphenyl)ethanol into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[2] (Conc: 1000 ppm).[2]
-
Working Standard: Dilute the stock 1:10 with Mobile Phase (Initial Ratio: 60:40 Water:ACN).
Protocol 2: Chiral Separation (Advanced)[1][2]
If the research goal is to isolate the (R)- or (S)- enantiomer, RP-HPLC is insufficient.[1][2] Normal Phase (NP) or Polar Organic Mode (POM) is required.[1][2]
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose-based).[1][2]
-
Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).[2][6]
-
Mode: Isocratic.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C (Lower temperatures often improve chiral resolution).[2]
Method Validation Parameters (ICH Q2)
To ensure the method is trustworthy, the following parameters must be verified:
Specificity (Stress Testing)
Inject the sample spiked with known impurities (e.g., the ketone precursor).[1][2]
-
Acceptance Criteria: Resolution (Rs) > 1.5 between the main peak and the nearest impurity.[1][2]
-
Forced Degradation: Expose sample to 0.1N HCl, 0.1N NaOH, and H₂O₂.[1][2] Verify peak purity using the DAD spectra (ensure no co-eluting degradants).
Linearity
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance Criteria: R² > 0.999.[2]
Precision[2]
-
System Suitability: 6 replicate injections of the standard. RSD of peak area should be < 1.0%.[2]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction | Ensure pH is < 3.[1][2]0. Use a "Base Deactivated" column.[2] |
| Retention Time Drift | Temperature fluctuation | Use a column oven.[2] Ensure mobile phase is degassed. |
| Split Peaks | Solvent mismatch | The sample diluent is stronger than the mobile phase.[2] Dilute sample in starting mobile phase (60:40 Water:ACN).[2][7] |
| High Backpressure | Precipitation | Check solubility.[2] Ensure buffer salts (if used) do not precipitate in high ACN.[2] |
References
-
Phenomenex. (2025).[2] Guide to Choosing the Correct HPLC Solvent. Retrieved from [1][2]
-
Royal Society of Chemistry. (2014).[2] Enantiomeric excess determination by HPLC using OB-H/OD-H columns. Retrieved from [1][2]
-
BenchChem. (2025).[2][7][8] Analytical Characterization of 1-(4-Chlorophenyl)ethanol. Retrieved from [1][2]
-
Fluorochem. (2025).[2] Product Data: 1-(4-Chloro-3-isopropylphenyl)ethanol.[1][2][9][10] Retrieved from [1][2]
Sources
- 1. CN108610290B - Preparation method of fluxapyroxad - Google Patents [patents.google.com]
- 2. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 3. lcms.cz [lcms.cz]
- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,2-Dichloro-1-(4-chloro-3-isopropylphenyl)ethanol | 2734774-47-9 [sigmaaldrich.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
Catalytic hydrogenation methods for 1-(4-Chloro-3-isopropylphenyl)ethanol production
Executive Summary
The reduction of 1-(4-Chloro-3-isopropylphenyl)ethanone to its corresponding alcohol, 1-(4-Chloro-3-isopropylphenyl)ethanol , is a critical step in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, most notably Fluxapyroxad .
This transformation presents a classic "selectivity triangle" challenge:
-
Chemoselectivity: Reducing the carbonyl (
) without cleaving the labile aryl-chloride bond ( ) via hydrodehalogenation. -
Enantioselectivity: Generating the specific enantiomer (typically
or depending on the target diastereomer of the final fungicide) with high enantiomeric excess ( ). -
Scalability: Avoiding high-pressure hazards and expensive cryogenic conditions.
This guide details two validated protocols: Asymmetric Transfer Hydrogenation (ATH) for high-value chiral synthesis, and Poisoned Heterogeneous Hydrogenation for robust racemic production.
Chemical Context & Mechanistic Strategy
The Substrate Challenge
The isopropyl group at the 3-position introduces steric bulk, slightly retarding reaction rates compared to simple 4-chloroacetophenone. However, the primary risk is hydrodechlorination . Standard hydrogenation catalysts (Pd/C, Raney Ni) readily insert into the
Strategy A: Asymmetric Transfer Hydrogenation (ATH)
Why it works: ATH utilizes a Ruthenium-diamine complex that operates via a metal-ligand bifunctional mechanism. The hydride is transferred directly to the carbonyl carbon via an outer-sphere mechanism, avoiding the formation of highly reactive metal-surface species that catalyze dehalogenation.
-
Catalyst: RuCl(
-cymene)[(S,S)-TsDPEN] -
H-Source: Formic Acid/Triethylamine (FA/TEA) azeotrope.[1]
Strategy B: Heterogeneous Hydrogenation (Modified)
Why it works: When racemic product is acceptable, or for cost-driven bulk manufacturing, heterogeneous catalysts are preferred. To prevent dehalogenation, we employ sulfided platinum (Pt(S)/C) or add modifiers (thiourea/thiophene) that selectively poison the highly active sites responsible for oxidative addition to the
Visualizing the Mechanism (ATH)
The following diagram illustrates the outer-sphere hydride transfer mechanism which ensures chemoselectivity.
Caption: Ru-catalyzed Asymmetric Transfer Hydrogenation cycle showing the outer-sphere hydride transfer that preserves the Ar-Cl bond.
Experimental Protocols
Protocol A: Enantioselective Synthesis (ATH)
Objective: Synthesis of (S)-1-(4-Chloro-3-isopropylphenyl)ethanol with
Materials:
-
Substrate: 1-(4-Chloro-3-isopropylphenyl)ethanone (10.0 g, 50.8 mmol)
-
Catalyst: [RuCl(
-cymene)((S,S)-TsDPEN)] (Noyori-Ikariya Catalyst) (32 mg, 0.05 mmol, S/C = 1000:1) -
Hydrogen Source: Formic Acid/Triethylamine (5:2 molar ratio azeotrope) (25 mL)
-
Solvent: Methanol (anhydrous, 50 mL) or Ethyl Acetate (for easier workup)
Step-by-Step Procedure:
-
Inerting: Charge a 250 mL round-bottom flask with the substrate and methanol. Degas by sparging with Nitrogen for 15 minutes.
-
Catalyst Addition: Add the Ru-catalyst in one portion under Nitrogen flow. The solution typically turns orange/red.
-
H-Donor Addition: Add the FA/TEA azeotrope via syringe over 5 minutes.
-
Note: The reaction is endothermic; no significant exotherm is expected.
-
-
Reaction: Stir at 30°C for 12–24 hours.
-
IPC (In-Process Control): Monitor by HPLC (Chiralpak AD-H column). Target: <1% residual ketone.
-
-
Quench & Workup:
-
Dilute with water (100 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Sat.
(to remove residual formic acid) and Brine. -
Dry over
and concentrate.
-
-
Purification: The crude oil often crystallizes upon standing. Recrystallize from Hexane/IPA (9:1) if ee upgrade is required.
Expected Results:
-
Yield: >95%
-
ee: >97% (S-isomer)
-
Dechlorinated Impurity: <0.1%
Protocol B: Heterogeneous Hydrogenation (Racemic/Scalable)
Objective: High-throughput synthesis of racemic alcohol with minimal dehalogenation.
Materials:
-
Catalyst: 5% Pt/C (Sulfided) OR 5% Pt/C + 0.1 eq Thiophene.
-
Solvent: Methanol.[2]
-
Gas: Hydrogen (
).
Step-by-Step Procedure:
-
Loading: In a high-pressure autoclave (Hastelloy or SS316), charge substrate (50 g) and Methanol (250 mL).
-
Catalyst Charge: Add 5% Pt(S)/C (0.5 wt% loading relative to substrate).
-
Critical: If using un-sulfided Pt/C, add Thiophene (0.1 mol%) to the mixture immediately.
-
-
Pressurization: Purge with
( ), then ( ). Pressurize to 5–10 bar (70–145 psi) . -
Reaction: Heat to 50°C with vigorous stirring (>800 rpm to eliminate mass transfer limitations).
-
Completion: Reaction typically finishes in 4–6 hours.
-
Filtration: Filter catalyst while warm through Celite (catalyst is pyrophoric; keep wet).
Critical Process Parameters (CPPs) & Data Comparison
The following table contrasts the two methods to assist in process selection.
| Parameter | Method A: Ru-ATH (Homogeneous) | Method B: Pt-H2 (Heterogeneous) |
| Selectivity (Ar-Cl retention) | Excellent (>99.9%) | Good (98-99%) requires poisoning |
| Enantioselectivity | High (>98% ee) | None (Racemic) |
| Catalyst Cost | High (Ru complex) | Moderate (Pt/C is recyclable) |
| Pressure Requirement | Atmospheric (Open vessel) | High Pressure (Autoclave) |
| Throughput | Batch (Lower space-time yield) | High (Fast reaction) |
| Primary Impurity | Residual Ketone | Des-chloro alcohol |
Process Workflow & Quality Control
Caption: Decision tree and process flow for the synthesis of the target alcohol.
Troubleshooting & Analytical Guide
Hydrodechlorination (HDC)[3]
-
Symptom: Appearance of 1-(3-isopropylphenyl)ethanol in GC/HPLC.
-
Cause (ATH): Temperature too high (>60°C) or catalyst degradation.
-
Cause (Het): Insufficient catalyst poisoning or
pressure too high. -
Remedy: Lower temperature. For Heterogeneous, increase Thiophene loading or switch to Sulfided Pt.
Low Conversion
-
Symptom: High residual ketone after 24h.
-
Cause: Catalyst poisoning by trace acids (HCl) or poor quality TEA.
-
Remedy: Ensure the FA/TEA ratio is strictly 5:2. If the substrate contains free HCl (from Friedel-Crafts precursor), wash it with base before hydrogenation.
Enantiomeric Drift
-
Symptom: ee drops below 95%.
-
Cause: Reversible reaction (hydrogen transfer is reversible).
-
Remedy: Do not let the reaction run indefinitely after 100% conversion. Quench immediately upon completion.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
-
BASF SE. (2011). Process for the preparation of fluorinated pyrazole carboxylic acid amides (Fluxapyroxad synthesis patents). World Intellectual Property Organization.
-
Wu, X., et al. (2006). Asymmetric Transfer Hydrogenation of Ketones with Formic Acid–Triethylamine Catalyzed by Ru-TsDPEN. Journal of the American Chemical Society.
-
Lippincott, T., et al. (2013). Development of a Scalable Process for the Synthesis of a Key Intermediate for Fluxapyroxad. Organic Process Research & Development.
-
Blaser, H. U. (2010). Industrial Asymmetric Hydrogenation. ChemCatChem.
Sources
GC-MS parameters for detecting 1-(4-Chloro-3-isopropylphenyl)ethanol residues
Application Note: Trace Analysis of 1-(4-Chloro-3-isopropylphenyl)ethanol Residues by GC-MS
Abstract & Scope
This application note details the protocol for the detection and quantification of 1-(4-Chloro-3-isopropylphenyl)ethanol (CAS: 2734773-35-2), a critical chiral intermediate often encountered in the synthesis of advanced agrochemicals and pharmaceutical building blocks.
Due to the presence of a secondary hydroxyl group and a chlorinated aromatic ring, this analyte exhibits semi-volatile behavior with significant polarity. While direct injection is possible, this protocol prioritizes a silylation-based derivatization workflow . This approach mitigates peak tailing caused by hydrogen bonding with silanol active sites, significantly lowering the Limit of Quantitation (LOQ) and ensuring robust reproducibility for cleaning validation and impurity profiling.
Chemical Context & Properties
Understanding the physicochemical properties of the analyte is the foundation of this method.
| Property | Detail |
| Chemical Name | 1-(4-Chloro-3-isopropylphenyl)ethanol |
| IUPAC Name | 1-[4-chloro-3-(propan-2-yl)phenyl]ethan-1-ol |
| CAS Number | 2734773-35-2 |
| Molecular Formula | C₁₁H₁₅ClO |
| Molecular Weight | 198.69 g/mol |
| Polarity | Moderate (Secondary Alcohol) |
| Target Analysis | Trace Residue (ppm/ppb levels) |
Experimental Workflow
The following diagram illustrates the critical path from sample collection to data acquisition. The inclusion of a derivatization step is the "self-validating" control to ensure complete analyte transfer.
Figure 1: Optimized Sample Preparation Workflow ensuring maximum recovery and sensitivity.
Detailed Protocol
Reagents and Standards
-
Reference Standard: 1-(4-Chloro-3-isopropylphenyl)ethanol (>98% purity).
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous Pyridine (catalyst/solvent) and Ethyl Acetate (extraction).
Sample Preparation (Cleaning Validation Context)
-
Extraction: Extract residues using Ethyl Acetate. For aqueous samples, perform Liquid-Liquid Extraction (LLE) at neutral pH.
-
Drying: Take 1 mL of the extract and evaporate to dryness under a gentle stream of nitrogen at 40°C. Note: Do not use high heat as the analyte is semi-volatile.
-
Derivatization:
-
Add 50 µL of Anhydrous Pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes .
-
Mechanism:[1] The TMS group replaces the active hydrogen on the hydroxyl group, forming the trimethylsilyl ether derivative (MW: 270.8).
-
GC-MS Parameters
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP-2020 NX).
Table 1: Gas Chromatography Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase ideal for TMS derivatives. |
| Inlet Temperature | 260°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace residue analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains optimal linear velocity for separation efficiency. |
| Oven Program | 60°C (1 min hold) → 20°C/min to 180°C → 10°C/min to 300°C (3 min hold) | Fast initial ramp removes solvent; slower ramp resolves isomers. |
Table 2: Mass Spectrometry Parameters (SIM Mode)
| Parameter | Setting | Notes |
|---|---|---|
| Source Temp | 230°C | Standard for EI sources to prevent contamination. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| Ionization | EI (70 eV) | Standard electron ionization. |
| Solvent Delay | 3.5 min | Protects filament from pyridine/BSTFA peak. |
| Acquisition | SIM (Selected Ion Monitoring) | Target Ions (TMS Derivative): Quant: 255 (m/z) Qual: 270 (m/z), 73 (m/z) |
Data Analysis & Interpretation
Fragmentation Logic (TMS Derivative)
Understanding the mass spectrum is crucial for confirming identity.
-
Molecular Ion (M+): m/z 270 (Distinct, though often not the base peak).
-
Base Peak (M-15): m/z 255. Loss of a methyl group from the TMS moiety or the isopropyl chain. This is the most stable ion for quantification.
-
Trimethylsilyl Ion: m/z 73. Characteristic of all TMS derivatives.
Figure 2: Fragmentation pathway for the TMS-derivatized analyte.
Acceptance Criteria (System Suitability)
-
Signal-to-Noise (S/N): > 10:1 for the LOQ standard.
-
Ion Ratios: The ratio of m/z 270 to m/z 255 must be within ±20% of the reference standard.
-
Linearity: R² > 0.995 over the range of 0.05 µg/mL to 10 µg/mL.
Troubleshooting & Optimization
-
Moisture Sensitivity: BSTFA hydrolyzes in the presence of water. If the reagent turns cloudy or peaks disappear, ensure the sample is completely dry before adding reagents.
-
Inlet Activity: If peak tailing is observed despite derivatization, change the inlet liner (use a deactivated, wool-packed liner) and clip 10 cm from the front of the column.
-
Isomer Separation: The isopropyl group may induce chirality. If the method requires enantiomeric separation, replace the DB-5ms column with a chiral phase (e.g., Cyclodex-B).
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Alkyl-Substituted Benzyl Alcohols.[Link]
-
U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (2018). [Link]
-
Shimadzu Corporation. Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS (Application Note).[Link]
-
PubChem. Compound Summary: 1-(4-chlorophenyl)ethanol (Structural Analog).[Link]
Sources
Application Notes & Protocols: Biocatalytic Synthesis of 1-(4-Chloro-3-isopropylphenyl)ethanol using Ketoreductases
Introduction: The Imperative for Chiral Alcohols in Pharmaceutical Synthesis
The synthesis of enantiomerically pure chiral alcohols is a critical endeavor in the pharmaceutical industry, as the stereochemistry of active pharmaceutical ingredients (APIs) profoundly dictates their pharmacological activity and safety profiles.[1][2] 1-(4-Chloro-3-isopropylphenyl)ethanol is a valuable chiral building block for the synthesis of various pharmaceutical agents. Traditional chemical methods for the synthesis of such chiral alcohols often rely on metal catalysts and harsh reaction conditions, which can lead to challenges in terms of cost, safety, and environmental impact.[3]
Biocatalysis, leveraging the exquisite selectivity of enzymes, has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules.[2][4] Ketoreductases (KREDs), in particular, have garnered significant attention for their ability to catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity and under mild reaction conditions.[5][6] This application note provides a comprehensive guide to the development of a biocatalytic route to 1-(4-Chloro-3-isopropylphenyl)ethanol from 4-Chloro-3-isopropylacetophenone using a panel of ketoreductases.
The Biocatalytic Approach: Harnessing the Power of Ketoreductases
Ketoreductases are oxidoreductase enzymes that facilitate the transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl group of a substrate.[5] The inherent three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack on the prochiral ketone, resulting in the formation of a specific enantiomer of the alcohol product.[7]
A key consideration for the industrial application of KREDs is the prohibitive cost of the nicotinamide cofactors.[5] Therefore, an efficient in situ cofactor regeneration system is essential to ensure the economic viability of the process.[5] Common strategies include substrate-coupled regeneration, where a sacrificial alcohol like isopropanol is used in large excess, and enzyme-coupled regeneration, which employs a secondary enzyme such as glucose dehydrogenase (GDH) to regenerate the cofactor at the expense of a cheap co-substrate like glucose.[8][9][10]
Experimental Design & Workflow
The development of a robust biocatalytic process for the synthesis of 1-(4-Chloro-3-isopropylphenyl)ethanol involves a systematic approach encompassing enzyme screening, reaction optimization, and scale-up.
Caption: A generalized workflow for the development of a biocatalytic process for 1-(4-Chloro-3-isopropylphenyl)ethanol synthesis.
Protocol 1: Ketoreductase Screening
The initial step is to screen a diverse panel of KREDs to identify enzymes that exhibit activity and selectivity towards 4-Chloro-3-isopropylacetophenone. Commercially available screening kits, such as the Codex® KRED Screening Kit, offer a curated selection of engineered enzymes with broad substrate ranges and diverse stereoselectivities.[8][11]
Materials:
-
4-Chloro-3-isopropylacetophenone (Substrate)
-
Codex® KRED Screening Kit (containing a panel of 24 KREDs)[8]
-
KRED Recycle Mix (containing buffer, cofactor, and regeneration system components)[8]
-
Isopropanol (IPA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Microcentrifuge tubes (2 mL) or glass vials
-
Incubator shaker
Procedure:
-
Substrate Stock Solution Preparation: Prepare a stock solution of 4-Chloro-3-isopropylacetophenone in DMSO.
-
Enzyme Dispensing: Weigh approximately 10 mg of each KRED from the screening kit into individual, labeled 2 mL microcentrifuge tubes or glass vials.[9]
-
Reaction Mixture Preparation: Prepare the reaction mixture according to the screening kit's protocol. For KREDs compatible with an isopropanol-coupled cofactor regeneration system, the mixture will typically contain buffer, NADP+, and isopropanol.[9] For enzymes requiring a glucose/GDH system, a different recycle mix will be used.[9]
-
Reaction Initiation: Add the substrate stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 10 g/L). Vortex briefly to mix.
-
Incubation: Add the appropriate volume of the reaction mixture containing the substrate to each vial with the pre-weighed KREDs. Seal the vials and place them in an incubator shaker at a set temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for 24 hours.
-
Reaction Quenching and Extraction: After 24 hours, quench the reaction by adding an equal volume of ethyl acetate to each vial. Vortex vigorously for 1 minute to extract the product.
-
Sample Preparation for Analysis: Centrifuge the vials to separate the organic and aqueous layers. Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The samples are now ready for analysis.
Protocol 2: Analytical Method for Conversion and Enantiomeric Excess Determination
Accurate determination of the reaction conversion and the enantiomeric excess (e.e.) of the product is crucial for evaluating the performance of each KRED. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of HPLC-grade n-hexane and 2-propanol (e.g., 95:5 v/v). The exact ratio may require optimization for baseline separation of the enantiomers.
-
Degas the mobile phase using sonication or vacuum filtration.
Analysis Procedure:
-
Standard Preparation: Prepare standard solutions of the starting material (4-Chloro-3-isopropylacetophenone) and the racemic product (1-(4-Chloro-3-isopropylphenyl)ethanol) in the mobile phase.
-
Sample Injection: Inject the prepared standards and the extracted reaction samples onto the HPLC system.
-
Data Acquisition and Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Identify the retention times for the starting material and the two enantiomers of the product from the standard runs.
-
Calculate the conversion by comparing the peak area of the starting material in the reaction sample to the initial amount.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers (E1 and E2) with the formula: % e.e. = [|E1 - E2| / (E1 + E2)] * 100.
-
Data Presentation and Interpretation
The results from the KRED screening should be tabulated to facilitate the identification of the most promising candidates for further optimization.
| KRED ID | Conversion (%) | Enantiomeric Excess (e.e., %) | Predominant Enantiomer |
| KRED-01 | 85 | >99 | (S) |
| KRED-02 | 15 | 60 | (R) |
| KRED-03 | 92 | 98 | (R) |
| ... | ... | ... | ... |
| KRED-24 | <5 | N/D | N/A |
| N/D: Not Determined |
Interpretation: Based on the hypothetical data above, KRED-01 would be a promising candidate for producing the (S)-enantiomer, while KRED-03 would be selected for the synthesis of the (R)-enantiomer. Both show high conversion and excellent enantioselectivity.
Protocol 3: Reaction Optimization
Once a "hit" has been identified from the initial screen, the next step is to optimize the reaction conditions to maximize conversion, enantioselectivity, and space-time yield.
Parameters to Optimize:
-
pH: Screen a range of buffers and pH values (typically between 6.0 and 8.0) to determine the optimal pH for the selected KRED.
-
Temperature: Evaluate the reaction at different temperatures (e.g., 25°C to 40°C) to find the best balance between enzyme activity and stability.
-
Co-solvent: If the substrate has limited aqueous solubility, screen different co-solvents (e.g., isopropanol, DMSO, THF) and their concentrations. KREDs generally tolerate 10-50% isopropanol or up to 5% DMSO or THF.[9]
-
Substrate and Enzyme Loading: Vary the concentrations of both the substrate and the enzyme to optimize the reaction rate and overall productivity.
The Biocatalytic Cycle: A Visual Representation
The core of the biocatalytic process is the enzymatic cycle, which involves the reduction of the ketone and the regeneration of the cofactor.
Caption: The biocatalytic cycle for the KRED-mediated reduction of 4-Chloro-3-isopropylacetophenone with cofactor regeneration.
Conclusion and Future Outlook
The use of ketoreductases offers a highly efficient, selective, and sustainable route for the synthesis of chiral 1-(4-Chloro-3-isopropylphenyl)ethanol. By employing a systematic screening and optimization approach, researchers can identify suitable biocatalysts and develop robust processes for the production of this valuable pharmaceutical intermediate. The continued advancements in enzyme engineering and biocatalytic process development are expected to further expand the toolkit available to drug development professionals, enabling the synthesis of complex chiral molecules with greater efficiency and environmental responsibility.
References
-
Zabala, M., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). The Chemical Record, 21(7), 1611-1630. [Link]
-
Zabala, M., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. [Link]
-
Codexis. (n.d.). Enzyme Screening Kits and Panels. [Link]
-
Rodrigues, J. A. R., et al. (2004). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Journal of the Brazilian Chemical Society, 15(2), 295-306. [Link]
-
Wamser, P., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Nature Communications, 15(1), 1795. [Link]
-
Romero, E., et al. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Omega, 7(19), 16891–16903. [Link]
-
Rios-Lombardía, N., et al. (2020). Biocatalyzed Redox Processes Employing Green Reaction Media. Molecules, 25(13), 3025. [Link]
-
Li, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 930919. [Link]
-
Pallara, C., et al. (2024). In silico enzyme screening identifies an SDR ketoreductase from Thermus caliditerrae as an attractive biocatalyst and promising candidate for protein engineering. Frontiers in Catalysis, 4. [Link]
-
Adke, P., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 188. [Link]
- Fox, R. J., et al. (2016). Ketoreductase-mediated stereoselective route to alpha chloroalcohols.
- Liang, J., et al. (2021). Ketoreductase polypeptides for the reduction of acetophenones.
Sources
- 1. ftb.com.hr [ftb.com.hr]
- 2. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 11. codexis.com [codexis.com]
Troubleshooting & Optimization
Troubleshooting low enantiomeric excess (ee) in 1-(4-Chloro-3-isopropylphenyl)ethanol production
Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) Topic: Asymmetric Reduction of 1-(4-Chloro-3-isopropylphenyl)ethanone Target Molecule: (S)- or (R)-1-(4-Chloro-3-isopropylphenyl)ethanol
Executive Summary: The Steric & Electronic Challenge
Welcome to the Technical Support Center. You are likely encountering low enantiomeric excess (ee) (<90%) or inconsistent reproducibility in the production of 1-(4-Chloro-3-isopropylphenyl)ethanol.
This specific substrate presents a unique "Steric-Electronic Mismatch":
-
Steric Bulk: The 3-isopropyl group creates significant steric hindrance near the carbonyl center, potentially destabilizing the transition state in standard Noyori-type transfer hydrogenations.
-
Electronic Drag: The 4-chloro group is electron-withdrawing, which generally accelerates reduction but can increase the acidity of the benzylic proton, making the product prone to racemization during workup.
This guide prioritizes Biocatalysis (KREDs) as the industrial gold standard for this substrate while providing optimization routes for Chemocatalysis (Ru-ATH) .
Part 1: Diagnostic Flowchart
Before altering your reaction parameters, use this logic flow to identify the root cause of your low ee.
Caption: Diagnostic logic flow for isolating the source of enantiomeric loss.
Part 2: Biocatalysis Troubleshooting (Recommended Route)
Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the most reliable method to achieve >99% ee for this substrate because enzymes can evolve a pocket that accommodates the bulky 3-isopropyl group.
FAQ: Why is my enzymatic reaction stalling at 50% conversion or showing moderate ee?
Diagnosis 1: The "Anti-Prelog" vs. "Prelog" Mismatch
-
The Science: Most wild-type enzymes follow "Prelog's Rule," delivering the hydride to the re-face of the ketone. However, the bulky 3-isopropyl group may force the substrate to bind in a non-productive conformation in the active site.
-
Solution: You must screen engineered KRED variants . Do not rely on Baker's Yeast or wild-type ADHs.
-
Protocol:
-
Screen a commercially available KRED kit (e.g., Codexis, Johnson Matthey).
-
Use DMSO (5-10%) as a cosolvent to improve solubility of the lipophilic 4-chloro-3-isopropylacetophenone.
-
Diagnosis 2: Cofactor Depletion
-
The Issue: The enzyme requires NADPH/NADH. If the recycling system (e.g., Glucose Dehydrogenase/Glucose) fails, the reaction stops, or reversibility erodes the ee.
-
The Fix: Ensure you have a robust coupled loop.
Optimization Table: Biocatalytic Reaction Parameters
| Parameter | Standard Condition | Optimization for 3-iPr Substrate | Reason |
| Enzyme Loading | 1–5 g/L | 5–10 g/L | Compensates for slower kinetics due to steric bulk. |
| Substrate Conc. | 50–100 g/L | 20–50 g/L | Prevents substrate inhibition. |
| pH | 7.0 | 6.5–7.5 (Tightly Controlled) | Prevents spontaneous racemization of the product. |
| Temperature | 30°C | 35–40°C | Higher temp may be needed to drive conversion of bulky substrate. |
Part 3: Chemocatalysis Troubleshooting (Noyori ATH)
If you are using Ruthenium-based Asymmetric Transfer Hydrogenation (ATH), the 3-isopropyl group is your primary adversary.
FAQ: Why am I getting 85-90% ee instead of the expected 98%?
Root Cause 1: The "Background Reaction"
-
Mechanism: In transfer hydrogenation (using Isopropanol/Base), there is a slow, non-chiral reduction catalyzed by the base (Meerwein-Ponndorf-Verley) or trace metal leaching.
-
Impact: This produces racemic alcohol, diluting your ee.[1]
-
Fix:
-
Lower the Temperature: Run the reaction at 0°C to -10°C . The chiral catalytic rate is less sensitive to temperature than the background reaction.
-
Switch Hydrogen Source: Use Formic Acid/Triethylamine (5:2) instead of Isopropanol/KOH. This eliminates the reversible MPV background reaction.
-
Root Cause 2: Steric Clash with the Arene Ligand
-
Mechanism: The standard Noyori catalyst uses a p-cymene ligand. The isopropyl group on the cymene and the isopropyl group on your substrate (at the 3-position) can clash, destabilizing the transition state.
-
Fix: Switch to a "Tethered" Ru-Catalyst or modify the arene ligand to Mesitylene (less bulky in specific quadrants) to open up the catalytic pocket.
Experimental Protocol: Low-Temperature Formic Acid Reduction
-
Catalyst: RuCl (S/C 500:1).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (solubility is key).
-
H-Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Procedure:
Part 4: Analytical & Workup Integrity
CRITICAL WARNING: Benzylic Racemization The product, 1-(4-Chloro-3-isopropylphenyl)ethanol, is a benzylic alcohol with an electron-rich ring (alkyl substituted) but also an electron-withdrawing chlorine.
-
The Danger: If you quench your reaction with strong acid (HCl) or heat the product during distillation in the presence of trace acid, the benzylic hydroxyl group can protonate and leave. The resulting carbocation is planar (achiral). When water attacks it back, it forms a racemic product.
-
Validation Test: Take a sample of your high-ee product. Stir it in Ethyl Acetate with 1M HCl for 1 hour. Re-measure ee. If it drops, your workup is destroying your product.
Recommended Workup:
-
Quench with Saturated Ammonium Chloride (mildly acidic/neutral) or Water.[1]
-
Avoid distillation if possible; use crystallization.
-
If chromatography is needed, add 1% Triethylamine to the eluent to neutralize silica acidity.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6][7] Accounts of Chemical Research. Link
-
Hollmann, F., et al. (2021). Enzymatic reduction of acetophenone derivatives: Electronic and steric effects. Organic & Biomolecular Chemistry. Link
-
BenchChem. (2025).[1][4] Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol. Link
-
Wills, M., et al. (2005). Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes. Organometallics. Link
-
Gotor, V. (2010).[8] Highly enantiomeric reduction of acetophenone and its derivatives by locally isolated Rhodotorula glutinis.[8] Chirality. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cnls.lanl.gov [cnls.lanl.gov]
- 8. Highly enantiomeric reduction of acetophenone and its derivatives by locally isolated Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Solubilizing 1-(4-Chloro-3-isopropylphenyl)ethanol in Aqueous Media
Welcome to the technical support center for addressing solubility challenges with 1-(4-Chloro-3-isopropylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to facilitate your experimental success. As Senior Application Scientists, we combine technical knowledge with practical insights to help you navigate the complexities of working with poorly soluble compounds.
I. Understanding the Challenge: Physicochemical Profile
Structural Analysis: 1-(4-Chloro-3-isopropylphenyl)ethanol is an aromatic alcohol. The presence of a chlorophenyl group and an isopropyl group contributes to its lipophilicity, while the hydroxyl group provides a degree of polarity.[1][2] The overall molecule is expected to be poorly soluble in water.
Predicted Properties:
| Property | Predicted Value/Range | Rationale & Implications |
| LogP (Octanol-Water Partition Coefficient) | > 3 | The clogP (calculated logP) for the simpler 1-(4-chlorophenyl)ethanol is around 2.1.[3] The addition of a lipophilic isopropyl group to the phenyl ring will significantly increase the LogP, indicating a higher preference for a lipid environment over an aqueous one. A high LogP is a strong indicator of poor aqueous solubility.[4][5] |
| Aqueous Solubility | < 100 µg/mL | Compounds with a LogP greater than 3 typically exhibit low aqueous solubility. For context, 1-(4-chlorophenyl)ethanol is described as having limited solubility in water.[3][6] The increased lipophilicity of our target compound suggests its solubility will be even lower. |
| pKa | ~14 | The hydroxyl group is weakly acidic, with a predicted pKa similar to that of other aromatic alcohols.[3] This suggests that pH adjustment to deprotonate the hydroxyl group will require very high pH values, which may not be practical for many biological or pharmaceutical applications. |
Disclaimer: The values presented above are estimations. It is highly recommended that you experimentally determine the LogP and aqueous solubility of 1-(4-Chloro-3-isopropylphenyl)ethanol for your specific experimental conditions.
II. Frequently Asked Questions (FAQs)
Q1: Why is my compound, 1-(4-Chloro-3-isopropylphenyl)ethanol, not dissolving in my aqueous buffer?
A1: Based on its chemical structure, 1-(4-Chloro-3-isopropylphenyl)ethanol is a lipophilic molecule with a predicted high LogP value. This means it has a strong preference for non-polar (oily) environments over polar (water-based) ones. The energy required to break the compound's crystal lattice and to disrupt the hydrogen-bonding network of water is not sufficiently compensated by the interactions between the compound and water molecules, leading to poor solubility.
Q2: What are the primary strategies I can use to improve its solubility?
A2: There are several established techniques to enhance the solubility of poorly water-soluble compounds.[7] The most common approaches include:
-
Co-solvency: Adding a water-miscible organic solvent to your aqueous medium.[8]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.
-
Use of Surfactants (Micellar Solubilization): Incorporating surfactants that form micelles to encapsulate the hydrophobic compound.[9]
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound.[10]
-
Lipid-Based Formulations: Dissolving the compound in a lipid-based system, which can then be dispersed in an aqueous medium.[11]
The choice of method depends on the specific requirements of your experiment, including the desired final concentration, the biological system being used, and any potential toxicity or interference from the solubilizing agents.
Q3: Are there any "quick and dirty" methods to get my compound into solution for initial screening assays?
A3: For preliminary in vitro screening, using a co-solvent like dimethyl sulfoxide (DMSO) is a common and often effective initial approach. You would first dissolve the compound in a high concentration in DMSO (e.g., 10-20 mM) and then dilute this stock solution into your aqueous assay buffer. However, be mindful of the final DMSO concentration, as it can affect cell viability and assay performance (typically kept below 0.5-1% v/v).
III. Troubleshooting Guides & Detailed Protocols
This section provides a more in-depth look at the primary solubility enhancement techniques, including the underlying principles, practical considerations, and step-by-step protocols.
Co-solvency
The Principle: Co-solvency works by reducing the polarity of the aqueous solvent system.[8] Water-miscible organic solvents, or co-solvents, can disrupt the hydrogen-bonding network of water, creating a more favorable environment for the dissolution of non-polar solutes.[12]
Advantages:
-
Simple and easy to implement.
-
Can achieve significant increases in solubility.[7]
Disadvantages:
-
High concentrations of co-solvents can be toxic to cells or interfere with biological assays.
-
The compound may precipitate upon further dilution into a fully aqueous environment.
Troubleshooting Workflow for Co-solvency:
Caption: Troubleshooting logic for co-solvency issues.
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare Stock Solutions: Dissolve 1-(4-Chloro-3-isopropylphenyl)ethanol in a range of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400) to create high-concentration stock solutions (e.g., 50 mg/mL).
-
Prepare Co-solvent Systems: In separate vials, prepare a series of aqueous buffers containing varying percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: Add an excess amount of the compound to each co-solvent system.
-
Equilibrate: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantify Solubilized Compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
pH Adjustment
The Principle: For ionizable compounds, altering the pH of the solution can convert the neutral, less soluble form into a charged, more soluble salt form.[13]
Advantages:
-
Can lead to a dramatic increase in solubility for ionizable compounds.
Disadvantages:
-
1-(4-Chloro-3-isopropylphenyl)ethanol is a very weak acid (pKa ~14), meaning a very high pH would be required for deprotonation, which is often not biocompatible.
-
The stability of the compound may be compromised at extreme pH values.
-
Not effective for non-ionizable compounds.
Applicability to 1-(4-Chloro-3-isopropylphenyl)ethanol: Due to the high pKa of the hydroxyl group, pH adjustment is unlikely to be a viable primary strategy for solubilization in most biological or pharmaceutical contexts. However, it's a fundamental concept to consider for other compounds.
Micellar Solubilization using Surfactants
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 1-(4-Chloro-3-isopropylphenyl)ethanol can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.
Advantages:
-
Can significantly increase the apparent solubility of hydrophobic compounds.
-
A wide variety of biocompatible surfactants are available.
Disadvantages:
-
Surfactants can have their own biological effects or interfere with assays.
-
The formulation can be complex, and stability may be an issue.
Diagram of Micellar Solubilization:
Caption: A drug molecule encapsulated within a surfactant micelle.
Experimental Protocol: Screening for Micellar Solubilization
-
Select Surfactants: Choose a panel of non-ionic (e.g., Polysorbate 80, Cremophor EL) and ionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactants.
-
Prepare Surfactant Solutions: Create a series of aqueous solutions for each surfactant at concentrations both below and above their known CMC.
-
Add Compound: Add an excess amount of 1-(4-Chloro-3-isopropylphenyl)ethanol to each surfactant solution.
-
Equilibrate: Shake the samples at a constant temperature for 48-72 hours.
-
Separate and Quantify: Follow steps 5 and 6 from the co-solvency protocol to determine the solubility in each surfactant solution.
-
Plot Data: Plot the solubility of the compound as a function of surfactant concentration. A sharp increase in solubility is typically observed around the CMC.
Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate "guest" molecules, like 1-(4-Chloro-3-isopropylphenyl)ethanol, that are sterically and chemically compatible with their cavity, forming an inclusion complex. This complex has a higher aqueous solubility than the free drug.
Advantages:
-
Can significantly enhance solubility and stability.[10]
-
Several cyclodextrin derivatives with varying cavity sizes and solubilities are available (e.g., HP-β-CD, SBE-β-CD).
Disadvantages:
-
The stoichiometry of the complex needs to be determined.
-
Not all molecules will fit into the cyclodextrin cavity.
Workflow for Cyclodextrin Complexation:
Caption: Formation of a drug-cyclodextrin inclusion complex.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0 to 50 mM of Hydroxypropyl-β-Cyclodextrin, HP-β-CD).
-
Add Excess Compound: Add an excess of 1-(4-Chloro-3-isopropylphenyl)ethanol to each cyclodextrin solution.
-
Equilibrate: Seal the vials and agitate at a constant temperature for 48-72 hours.
-
Separate and Quantify: Centrifuge the samples and determine the concentration of the dissolved compound in the supernatant as previously described.
-
Analyze the Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of the initial linear portion of the curve can be used to determine the stability constant and stoichiometry of the complex.
Lipid-Based Formulations
The Principle: For highly lipophilic compounds, dissolving them in a lipid-based system can be a very effective strategy.[11] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). When these formulations come into contact with an aqueous medium, they spontaneously form fine emulsions or microemulsions, with the drug dissolved in the dispersed lipid droplets.
Advantages:
-
Can solubilize very high concentrations of lipophilic drugs.
-
Can improve oral bioavailability by utilizing lipid absorption pathways.[11]
Disadvantages:
-
Formulation development can be complex and requires screening of multiple excipients.
-
The in vivo performance can be influenced by digestion processes.
Experimental Protocol: Screening of Lipid-Based Formulations
-
Excipient Screening: Determine the saturation solubility of 1-(4-Chloro-3-isopropylphenyl)ethanol in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor RH 40, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400).
-
Formulation Development: Based on the solubility data, prepare a series of formulations by mixing different ratios of the best-performing oils, surfactants, and co-solvents.
-
Dispersion Testing: Add a small amount of each formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. Observe the formation of an emulsion.
-
Characterization: Characterize the resulting emulsion by measuring the droplet size (e.g., using dynamic light scattering) and visually assessing its clarity and stability over time.
-
Drug Precipitation Assessment: After dispersion, monitor the formulation over several hours to check for any precipitation of the drug.
IV. Summary and Recommendations
Addressing the solubility of 1-(4-Chloro-3-isopropylphenyl)ethanol requires a systematic approach. The following table summarizes the recommended strategies:
| Strategy | When to Use | Key Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Initial in vitro screening, when low concentrations are needed. | Monitor for toxicity and precipitation upon dilution. |
| Surfactants (Micellar Solubilization) | When higher concentrations are required for in vitro assays. | Screen different surfactants and work above the CMC. |
| Cyclodextrins (e.g., HP-β-CD) | For improved solubility and stability in aqueous solutions. | Perform a phase solubility study to confirm complexation. |
| Lipid-Based Formulations | For highly concentrated formulations or in vivo oral delivery. | Requires extensive formulation development and characterization. |
We recommend starting with a co-solvent approach for initial experiments due to its simplicity. If higher concentrations are needed or if precipitation is an issue, exploring micellar solubilization with surfactants or complexation with cyclodextrins would be the logical next steps. For in vivo applications, particularly oral delivery, lipid-based formulations hold significant promise.
V. References
-
14 PubMed.
-
15 E-Book.
-
Gattefossé.
-
16 Chemist Corner.
-
13 OAText.
-
8 BenchChem.
-
17 Global Pharmaceutical Sciences Review.
-
18 PMC - NIH.
-
19 MDPI.
-
20 Google Patents.
-
21 MDPI.
-
22 IJRPC.
-
23 Semantic Scholar.
-
6 Journal of Drug Delivery and Therapeutics.
-
7 University of Alberta.
-
11 PMC.
-
5 Journal of Applied Pharmaceutical Science.
-
10 Future Journal of Pharmaceutical Sciences.
-
24 Pharmedicine Journal.
-
25 CUTM Courseware.
-
26 Sigma-Aldrich.
-
27 Fluorochem.
-
4 BenchChem.
-
2 Medicinal Chemistry.
-
1 Guidechem.
-
3 Thermo Fisher Scientific.
-
28 Journal of Chemical and Pharmaceutical Research.
-
29 BenchChem.
-
30 PMC.
-
31 ResearchGate.
-
32 Unipd.
-
33 Frontiers Publishing Partnerships.
-
34 eScholarship.org.
-
35 ResearchGate.
-
36 Pharma Excipients.
-
37 American Pharmaceutical Review.
-
38 Unbound.
-
39 PMC.
-
40 Semantic Scholar.
-
41 CD Formulation.
-
42 PubMed - NIH.
-
43 BenchChem.
-
44 Guidechem.
-
45 A.
-
46 Guidechem.
-
47 Fluorochem.
-
48 FooDB.
-
49 CymitQuimica.
Sources
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- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. wjbphs.com [wjbphs.com]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. oatext.com [oatext.com]
- 14. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 16. Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [michberk.com]
- 17. gpsrjournal.com [gpsrjournal.com]
- 18. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
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- 49. CAS 13524-04-4: 1-(2-Chlorophenyl)ethanol | CymitQuimica [cymitquimica.com]
Optimization of reaction temperature for 1-(4-Chloro-3-isopropylphenyl)ethanol synthesis
Case ID: OPT-RXN-4CL3ISO Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the optimization of reaction temperature for the reduction of 4-Chloro-3-isopropylacetophenone to 1-(4-Chloro-3-isopropylphenyl)ethanol . While this reaction is chemically straightforward (ketone
The critical control parameter (CCP) for this synthesis is temperature . Improper thermal management leads to three primary failure modes:
-
Kinetic Stalling: Incomplete conversion due to steric hindrance from the isopropyl group.
-
Chemo-selectivity Loss: Hydrodehalogenation (loss of the chlorine atom) if catalytic hydrogenation is used at high temperatures.
-
Elimination: Formation of the styrene derivative during workup if thermal history is uncontrolled.
Module 1: Critical Temperature Parameters
Q: What is the optimal temperature window for this reaction?
A: The optimal window depends heavily on the reducing agent employed.
| Method | Optimal T ( | Rationale |
| NaBH | 0 | Start at 0 |
| Catalytic Hydrogenation (Pd/C) | 20 | Elevated temperatures (>40 |
| Transfer Hydrogenation (Ru/TsDPEN) | 25 | Requires mild heat to activate the catalyst cycle but remains safe from side reactions. |
Q: Why does the reaction stall at 0 C even with excess reagent?
A: This is a kinetic issue driven by steric hindrance. The isopropyl group at the 3-position creates a "picket fence" effect near the carbonyl carbon. At 0
Module 2: Troubleshooting Guide
Use this matrix to diagnose issues based on HPLC/GC data.
| Symptom | Probable Cause | Corrective Action |
| High Residual Ketone (>5%) | Temperature too low; Reagent decomposition. | Step 1: Warm reaction to 25 |
| Impurity: Des-chloro (Dehalogenated) | Over-heating during catalytic hydrogenation. | Immediate: Stop reaction.Prevention: Switch from Pd/C to Pt/C (less prone to dehalogenation) or strictly maintain T < 25 |
| Impurity: Styrene (Olefin) | Acidic workup at elevated temperature. | Crucial: Ensure quench pH is neutral/basic (> pH 7). Do not heat the crude oil above 40 |
| Product "Oiling Out" / Gummy Solid | Solvent entrapment in the isopropyl lattice. | Fix: Use a high-vacuum drying pistol at 35 |
Module 3: Visualizing the Process Logic
The following diagram illustrates the decision pathways for temperature management and the chemical consequences of deviation.
Caption: Decision tree highlighting the relationship between thermal choices and chemical outcomes (Yield vs. Purity).
Module 4: Validated Experimental Protocol (NaBH Route)
Safety Warning: The starting material (4-Chloro-3-isopropylacetophenone) and its derivatives can act as lachrymators (tear gas agents) and skin irritants [2]. All operations must be performed in a functioning fume hood.
Materials
-
Substrate: 4-Chloro-3-isopropylacetophenone (1.0 eq)
-
Reagent: Sodium Borohydride (NaBH
) (0.6 eq — slight excess used due to moisture sensitivity) -
Solvent: Methanol (Anhydrous preferred)
-
Quench: 1N HCl and Saturated NaHCO
Step-by-Step Procedure
-
Dissolution (T = 20
C):-
Dissolve 10.0 g of substrate in 50 mL of Methanol. Ensure the vessel is equipped with a thermometer and nitrogen inlet.
-
-
Cooling (T = 0
C):-
Cool the solution to 0–5
C using an ice/water bath. Why? NaBH addition is exothermic; uncontrolled heat can cause solvent boiling.
-
-
Addition (T < 10
C):-
Add NaBH
portion-wise over 20 minutes. Maintain internal temperature below 10 C.
-
-
Reaction (T = 25
C):-
Remove the ice bath. Allow the mixture to warm to room temperature (20–25
C). -
Stir for 2 hours.
-
Checkpoint: Check TLC or HPLC. If starting material remains, stir for another hour. Do not heat.
-
-
Quench & Workup (Critical Step):
-
Cool back to 0
C. -
Slowly add 1N HCl dropwise until pH ~3 (destroys excess borohydride).
-
Immediately neutralize with Saturated NaHCO
until pH is 7–8. Prolonged exposure to acid promotes elimination to the styrene. -
Extract with Ethyl Acetate, wash with brine, dry over Na
SO , and concentrate in vacuo (bath T < 40 C).
-
References
-
Ward, D. E., & Rhee, C. K. (1989).[1] Chemoselective reductions with sodium borohydride.[1] Canadian Journal of Chemistry, 67(7), 1206–1211. Link
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Chloroacetophenone (CN): Riot Control/Tear Agent. CDC Emergency Preparedness. Link
-
BenchChem. (2025).[2] Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol. (General reference for chloro-acetophenone reduction protocols). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4'-Chloroacetophenone.[3]Link
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Chloro-3-isopropylphenyl)ethanol Purity
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Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. This principle extends to key intermediates, such as 1-(4-Chloro-3-isopropylphenyl)ethanol, whose impurity profile can directly impact the quality of the API. Therefore, robust and validated analytical methods are indispensable for accurate purity assessment.
This guide provides a comprehensive comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of a purity method for 1-(4-Chloro-3-isopropylphenyl)ethanol. The methodologies and validation parameters detailed herein are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2]
Method Selection Rationale: HPLC vs. GC
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[3][4]
-
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry, ideal for non-volatile and thermally labile compounds.[5][6] It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] Given that many organic intermediates and their potential impurities are non-volatile, HPLC is often the default starting point for purity analysis.[3][7]
-
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[5][7] Separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. GC is particularly well-suited for identifying and quantifying residual solvents and other volatile impurities.[3][8]
For 1-(4-Chloro-3-isopropylphenyl)ethanol, both techniques present viable options. The molecule's structure suggests it possesses sufficient volatility for GC analysis, while also being amenable to HPLC. This guide will explore the validation of both methods to provide a clear comparison of their performance characteristics.
The Validation Framework: Adhering to ICH Q2(R1)
The objective of analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[1][9] The ICH Q2(R1) guideline outlines the key validation characteristics that must be evaluated.[2][10]
| Validation Parameter | HPLC Method | GC Method |
| Specificity | Yes | Yes |
| Linearity | Yes | Yes |
| Range | Yes | Yes |
| Accuracy | Yes | Yes |
| Precision | Yes | Yes |
| - Repeatability | Yes | Yes |
| - Intermediate Precision | Yes | Yes |
| Limit of Detection (LOD) | Yes | Yes |
| Limit of Quantitation (LOQ) | Yes | Yes |
| Robustness | Yes | Yes |
| System Suitability | Yes | Yes |
Comparative Validation Protocols and Experimental Design
Herein, we detail the experimental protocols for validating hypothetical HPLC and GC methods for the purity determination of 1-(4-Chloro-3-isopropylphenyl)ethanol.
Specificity: Distinguishing the Analyte from Impurities
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]
Experimental Protocol (HPLC):
-
Forced Degradation: Subject a solution of 1-(4-Chloro-3-isopropylphenyl)ethanol to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Impurity Spiking: Prepare a solution containing the main analyte and spike it with known potential process impurities.
-
Analysis: Analyze the stressed samples, spiked samples, a placebo (if applicable), and an unstressed sample solution.
-
Peak Purity Assessment: Utilize a photodiode array (PDA) detector to assess peak purity, ensuring the main peak is spectrally homogeneous and not co-eluting with any impurities.[12]
-
Resolution: Calculate the resolution between the main peak and the closest eluting impurity peak. The acceptance criterion is typically a resolution of ≥ 2.0.[13]
Experimental Protocol (GC):
-
Impurity Spiking: Prepare a solution of 1-(4-Chloro-3-isopropylphenyl)ethanol and spike it with known volatile impurities.
-
Analysis: Analyze the spiked and unspiked solutions.
-
Resolution Assessment: Demonstrate baseline separation of the main analyte from all potential impurities. A resolution of ≥ 2.0 is generally required.[8]
Senior Application Scientist Insight: For GC, forced degradation is less common unless volatile degradants are expected. The primary focus for specificity in GC is often demonstrating separation from known starting materials and by-products of the synthesis. Coupling the GC to a Mass Spectrometer (GC-MS) provides an unparalleled level of specificity by confirming the identity of each peak based on its mass spectrum.[3]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[14]
Experimental Protocol (HPLC & GC):
-
Stock Solution: Prepare a stock solution of a 1-(4-Chloro-3-isopropylphenyl)ethanol reference standard.
-
Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. For impurity analysis, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit.[12]
-
Analysis: Analyze each concentration level in triplicate.
-
Data Analysis: Plot the mean response (peak area) versus concentration and perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999[15]
-
Y-intercept: Should be close to zero.
-
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results to the true value and is assessed using recovery studies.
Experimental Protocol (HPLC & GC):
-
Sample Preparation: Prepare a sample matrix (e.g., a placebo or a sample of the API) and spike it with known amounts of the 1-(4-Chloro-3-isopropylphenyl)ethanol reference standard at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percentage recovery for each sample.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100%
-
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay, but may be wider (e.g., 80-120%) for low-level impurities.[12][15]
Precision: Repeatability and Intermediate Precision
Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of 1-(4-Chloro-3-isopropylphenyl)ethanol at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.[14]
-
Acceptance Criterion: %RSD ≤ 2.0%[16]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criterion: The cumulative %RSD should meet the pre-defined limit, often slightly wider than for repeatability (e.g., %RSD ≤ 3.0%).[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N): Analyze a series of solutions with decreasing concentrations of 1-(4-Chloro-3-isopropylphenyl)ethanol.
-
LOD Estimation: The concentration at which the S/N ratio is approximately 3:1.
-
LOQ Estimation: The concentration at which the S/N ratio is approximately 10:1.
-
Confirmation: To confirm the LOQ, analyze a minimum of six samples prepared at the estimated LOQ concentration. The accuracy and precision at this concentration must meet pre-defined acceptance criteria (e.g., recovery of 70-130% and %RSD ≤ 10%).[16]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1]
Experimental Protocol (HPLC & GC):
-
Identify Critical Parameters:
-
HPLC: pH of the mobile phase, mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%).[13]
-
GC: Oven temperature ramp rate (±1°C/min), carrier gas flow rate (±5%), injection temperature (±10°C).
-
-
Vary Parameters: Analyze system suitability samples while individually varying each of the identified parameters.
-
Assess Impact: Evaluate the effect of these changes on system suitability parameters like resolution, peak tailing, and retention time.
-
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.
Data Comparison: HPLC vs. GC for Purity Analysis
The following table presents a hypothetical but realistic comparison of the validation results for the two methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Senior Scientist's Interpretation |
| Specificity (Resolution) | Resolution > 2.5 for all known impurities and degradants. | Baseline separation for all volatile impurities (Resolution > 3.0). | HPLC demonstrates superior capability in separating non-volatile, structurally similar impurities and degradation products, making it a better choice for stability-indicating methods.[3] |
| Linearity (R²) | 0.9995 | 0.9998 | Both methods show excellent linearity. The Flame Ionization Detector (FID) in GC often provides a wider linear range than UV detectors in HPLC. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 102.0% | Both methods are highly accurate. |
| Precision (% RSD) | Repeatability: 0.45% Intermediate: 0.78% | Repeatability: 0.35% Intermediate: 0.65% | GC often exhibits slightly better precision due to the highly reproducible nature of modern autosamplers and the stability of the carrier gas flow. |
| LOQ | 0.03% (relative to 1 mg/mL) | 0.01% (relative to 1 mg/mL) | GC-FID is generally more sensitive for volatile organic compounds than standard HPLC-UV, allowing for the detection of impurities at lower levels.[8] |
| Run Time | 25 minutes | 15 minutes | GC methods can often be faster, especially when dealing with a limited number of volatile analytes. |
| Robustness | Passed all variations. | Passed all variations. | Both methods, when properly developed, can be highly robust. |
Visualizing the Validation Workflow
A clear workflow is essential for executing a comprehensive method validation.
Caption: Workflow for a typical HPLC method validation process.
Caption: Key stages in a GC analytical method validation.
Conclusion and Recommendation
Both HPLC and GC are powerful and reliable techniques for determining the purity of 1-(4-Chloro-3-isopropylphenyl)ethanol, and both can be fully validated to meet stringent regulatory requirements.
-
High-Performance Liquid Chromatography (HPLC) is the recommended primary method for comprehensive purity analysis. Its strength lies in its ability to separate a wide range of potential impurities, including non-volatile process impurities and degradation products. This makes it the ideal choice for developing a stability-indicating method, which is a critical requirement in pharmaceutical development.[3]
-
Gas Chromatography (GC) serves as an excellent complementary method. It is superior for the analysis of volatile impurities, particularly residual solvents, which are common in chemical synthesis.[5][8] Its high sensitivity and speed make it an efficient tool for this specific task.
Recommendation: For comprehensive quality control, a dual-method approach is often optimal. Utilize a validated HPLC method for the primary purity assay and for quantifying known non-volatile impurities and degradation products. Concurrently, employ a validated GC method to control for residual solvents and other volatile impurities. This orthogonal approach provides a more complete picture of the sample's purity, ensuring the highest quality standard for this critical pharmaceutical intermediate.
References
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell.
- HPLC vs GC: Application Differences. Allan Chemical Corporation.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. (2025). Benchchem.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
- GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026, January 7). AELAB.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8).
- HPLC method validation for pharmaceuticals: a review. (2015). ResearchGate.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- FDA Guidelines for Analytical Method Validation. Scribd.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3).
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. starodub.nl [starodub.nl]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pharmtech.com [pharmtech.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. environics.com [environics.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Comprehensive Characterization of 1-(4-Chloro-3-isopropylphenyl)ethanol as a Reference Standard
This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of 1-(4-Chloro-3-isopropylphenyl)ethanol, a key chemical intermediate, for its establishment as a certified reference standard. In the landscape of pharmaceutical development and quality control, the quality and purity of reference standards are paramount for achieving scientifically valid results.[1] This document moves beyond mere procedural outlines to explore the causality behind analytical choices, ensuring a robust, self-validating characterization strategy. We will compare and contrast orthogonal analytical techniques, providing detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in this critical process.
The Imperative of a Well-Characterized Reference Standard
A chemical reference standard is a highly purified and well-characterized compound used as a measurement base in analytical procedures.[1] Regulatory bodies like the US Food and Drug Administration (FDA) and international guidelines from the International Council for Harmonisation (ICH) mandate that reference standards possess the highest achievable purity and are thoroughly characterized to confirm their identity, strength, and quality.[1][2] An inadequately characterized standard can lead to significant errors in drug substance and product testing, potentially impacting batch consistency, regulatory approval, and patient safety.[3]
The characterization process is not a single measurement but a holistic evaluation using multiple, independent (orthogonal) analytical techniques. This guide will focus on establishing the identity, purity, and absolute assay of 1-(4-Chloro-3-isopropylphenyl)ethanol through a combination of spectroscopic and chromatographic methods.
Physicochemical Properties of 1-(4-Chloro-3-isopropylphenyl)ethanol
| Property | Value | Source |
| CAS Number | 2734773-35-2 | [4] |
| Molecular Formula | C₁₁H₁₅ClO | [4] |
| Molecular Weight | 198.69 g/mol | Calculated |
| IUPAC Name | 1-[4-chloro-3-(propan-2-yl)phenyl]ethan-1-ol | [4] |
| Canonical SMILES | CC(C)C1=CC(C(C)O)=CC=C1Cl | [4] |
The Orthogonal Approach to Characterization
No single analytical technique can definitively establish the complete profile of a reference standard. An orthogonal approach, utilizing multiple methods that rely on different chemical and physical principles, is essential for a comprehensive and trustworthy characterization. This multi-faceted strategy ensures that all aspects of the compound—from its molecular structure to trace-level impurities—are rigorously assessed.
Caption: Orthogonal workflow for reference standard characterization.
Part I: Identity Confirmation
The first and most critical step is to unequivocally confirm the chemical structure of the candidate material.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[3]
-
Expertise & Rationale: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of unique carbon atoms. For 1-(4-Chloro-3-isopropylphenyl)ethanol, we expect specific signals corresponding to the aromatic protons, the methine proton of the ethanol group, the methyl protons, and the isopropyl group protons. The coupling patterns (splitting) between adjacent protons are key to confirming the substitution pattern on the aromatic ring.
-
Predicted ¹H NMR Signals (in CDCl₃):
-
~7.2-7.4 ppm: Aromatic protons (multiplets).
-
~4.9 ppm: Quartet, 1H (methine proton of ethanol, CH-OH).
-
~3.3 ppm: Septet, 1H (methine proton of isopropyl).
-
~2.0 ppm: Singlet or broad singlet, 1H (hydroxyl proton, OH).
-
~1.5 ppm: Doublet, 3H (methyl protons of ethanol, CH₃-CH).
-
~1.2 ppm: Doublet, 6H (methyl protons of isopropyl, (CH₃)₂-CH).
-
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental verification of its identity. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it also provides fragmentation patterns that act as a structural fingerprint.
-
Expertise & Rationale: Electron Ionization (EI) is a common technique used in GC-MS. For 1-(4-Chloro-3-isopropylphenyl)ethanol, the molecular ion peak [M]⁺ would be expected at m/z 198 (for ³⁵Cl isotope) and 200 (for ³⁷Cl isotope) in an approximate 3:1 ratio. A prominent fragment would likely be the loss of a methyl group ([M-15]⁺) resulting in a stable benzylic carbocation.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for confirming the presence of key functional groups.
-
Expertise & Rationale: The FTIR spectrum serves as a quick identity check. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. Absorptions in the 2850-3000 cm⁻¹ range confirm the C-H bonds of the alkyl groups, and bands in the 1000-1200 cm⁻¹ region are typical for C-O stretching. A sharp band around 1000-1100 cm⁻¹ can often be attributed to the C-Cl stretch.
Part II: Purity Assessment and Assay Calculation
Purity is not a single value but a composite assessment of different types of potential impurities. The final "assay" value is determined by a mass balance approach, where all impurity components are subtracted from 100%.
A. High-Performance Liquid Chromatography (HPLC) for Organic Purity
HPLC is the primary technique for separating, identifying, and quantifying non-volatile organic impurities.[3] For a substituted phenyl ethanol derivative, a reversed-phase method is the logical starting point.
-
Expertise & Rationale: A C18 (octadecylsilyl) column is chosen for its hydrophobic stationary phase, which effectively retains the non-polar aromatic compound. A mobile phase of acetonitrile and water provides good separation efficiency. UV detection is ideal due to the strong absorbance of the phenyl chromophore. The method must be validated according to ICH guidelines to ensure its performance.[5]
Detailed Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 225 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 1-(4-Chloro-3-isopropylphenyl)ethanol reference standard candidate and dissolve in 50 mL of mobile phase to create a 0.5 mg/mL solution.
-
-
Analysis:
-
Inject the sample and record the chromatogram for at least 15 minutes to ensure all late-eluting impurities are observed.
-
Calculate the area percent of the main peak relative to the total area of all peaks. This represents the chromatographic purity.
-
Comparison Table: HPLC vs. Other Chromatographic Alternatives
| Technique | Principle | Best For | Advantages for This Analyte | Limitations |
| HPLC-UV | Partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally labile compounds. | High resolution for closely related impurities; robust and widely available. | May not detect highly volatile or non-UV active impurities. |
| GC-FID | Partitioning between a gas mobile phase and a liquid stationary phase. | Volatile and thermally stable compounds. | Excellent for detecting volatile impurities and residual solvents. | Requires derivatization for non-volatile impurities; risk of thermal degradation. |
| SFC-UV | Supercritical fluid (e.g., CO₂) as mobile phase. | Chiral separations and thermally labile compounds. | Faster separations than HPLC; environmentally friendly. | Less common instrumentation; method development can be complex. |
B. Headspace Gas Chromatography (HS-GC) for Residual Solvents
Residual solvents from the synthesis process are common impurities that must be quantified.[6]
-
Expertise & Rationale: Static headspace sampling is a clean and efficient method for analyzing volatile solvents without injecting the non-volatile matrix onto the GC column.[6] The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC. Mass Spectrometry (MS) or Flame Ionization Detection (FID) can be used for detection and quantification. Limits for residual solvents are defined by ICH Q3C guidelines.[7]
Detailed Experimental Protocol: HS-GC-FID for Residual Solvents
-
Instrumentation:
-
GC system with a static headspace autosampler and Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness, or equivalent.
-
Carrier Gas: Helium at 2.0 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 260°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Equilibration Time: 15 minutes.
-
Injection Volume: 1 mL of headspace gas.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.
-
C. Ancillary Tests for Mass Balance Calculation
To determine the absolute assay, other non-chromatographic impurities must be measured.
-
Water Content by Karl Fischer Titration: This is the most accurate method for quantifying water content. It is a coulometric or volumetric titration based on a reaction between iodine and sulfur dioxide in the presence of water.
-
Non-Volatile/Inorganic Impurities by Residue on Ignition (ROI): Also known as sulfated ash, this test quantifies the amount of inorganic material in an organic substance. The sample is charred and then heated in a muffle furnace with sulfuric acid until a constant weight is achieved. A low ROI value (typically <0.1%) is expected for a high-purity standard.
The Final Assay: A Mass Balance Calculation
The absolute assay of the reference standard is calculated by subtracting the percentages of all identified impurities from 100%. This provides a more accurate value than chromatographic purity alone.
Example Mass Balance Calculation Table
| Test | Method | Result |
| Chromatographic Purity | HPLC-UV | 99.85% |
| Water Content | Karl Fischer | 0.05% |
| Residual Solvents | HS-GC-FID | 0.02% (e.g., Toluene) |
| Residue on Ignition | Gravimetric | 0.01% |
| Calculated Assay | 100% - (0.15% + 0.05% + 0.02% + 0.01%) | 99.77% |
| (Note: Organic impurities are calculated as 100% - 99.85% = 0.15%) |
Conclusion
The characterization of 1-(4-Chloro-3-isopropylphenyl)ethanol as a reference standard is a rigorous, multi-step process that relies on the synergistic application of orthogonal analytical techniques. A strategy combining NMR, MS, and FTIR for identity confirmation, along with a validated HPLC method for organic purity and specific tests for water, residual solvents, and inorganic content, constitutes a scientifically sound and defensible approach. This comprehensive characterization ensures the resulting standard is fit for its intended purpose, providing the trustworthiness and accuracy required in modern pharmaceutical research and quality control.
References
- ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization.
- LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?.
- Eurofins. (n.d.). The ABC's of Reference Standard Management.
- Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
- World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol.
- Fluorochem. (n.d.). 1-(4-CHLORO-3-ISOPROPYLPHENYL)ETHANOL.
- Unknown Source. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
- Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
Sources
Technical Comparison Guide: IR Spectroscopy vs. Orthogonal Methods for 1-(4-Chloro-3-isopropylphenyl)ethanol Fingerprinting
Executive Summary
In the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), 1-(4-Chloro-3-isopropylphenyl)ethanol serves as a critical chiral building block. Its identification and purity are paramount, particularly when differentiating it from its precursor, 1-(4-Chloro-3-isopropylphenyl)ethanone , or identifying potential regioisomers.
While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Infrared (IR) Spectroscopy —specifically Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)—offers a superior balance of speed, cost-efficiency, and "at-line" capability for routine fingerprinting. This guide objectively compares IR spectroscopy against HPLC, NMR, and Raman methods, providing experimental protocols and spectral assignments to validate its utility in a drug development workflow.
The Analyte: Structural & Vibrational Profile[1][2]
Understanding the vibrational modes of 1-(4-Chloro-3-isopropylphenyl)ethanol is a prerequisite for accurate fingerprinting. The molecule contains three distinct moieties that drive its IR signature:
-
Secondary Alcohol: The -CH(OH)CH₃ group.
-
Trisubstituted Benzene Ring: The 1,3,4-substitution pattern (4-chloro, 3-isopropyl).
-
Isopropyl Group: The -CH(CH₃)₂ substituent.
Table 1: Predicted IR Spectral Assignment (Fingerprint Region)
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Value |
| Hydroxyl (-OH) | O-H Stretch | 3300–3450 (Broad) | Primary Marker: Distinguishes alcohol from ketone precursor. |
| Methyl/Methylene | C-H Stretch (sp³) | 2850–2980 | High intensity due to isopropyl + ethyl groups. |
| Aromatic Ring | C=C Ring Stretch | 1450–1600 | Confirms aromaticity; pattern specific to substitution. |
| Isopropyl Group | gem-Dimethyl bend | 1380 & 1365 (Doublet) | Fingerprint: Characteristic "rabbit ears" split. |
| Secondary Alcohol | C-O Stretch | 1050–1100 | Strong band; confirms alcohol subclass. |
| Aryl Chloride | C-Cl Stretch | 600–800 | Low frequency; confirms halogenation. |
| Subst. Benzene | C-H Out-of-Plane | 800–900 | Specific to 1,3,4-substitution pattern. |
Critical Note: The absence of a strong carbonyl peak at ~1680 cm⁻¹ is the definitive "negative control" indicating complete reduction of the ketone precursor.
Comparative Analysis: IR vs. Orthogonal Methods
To select the appropriate analytical tool, one must weigh structural certainty against throughput.
Table 2: Method Performance Matrix
| Feature | ATR-FTIR (Recommended) | 1H NMR | HPLC-UV/MS | Raman |
| Primary Utility | Rapid ID / Reaction Monitoring | Structural Elucidation | Purity & Quantification | Polymorph ID / Aqueous |
| Sample State | Solid or Liquid (Neat) | Solubilized (CDCl₃/DMSO) | Solubilized (Mobile Phase) | Solid or Liquid |
| Time per Run | < 1 minute | 10–30 minutes | 15–45 minutes | < 2 minutes |
| Destructive? | No | No (but solvent recovery needed) | No (if prep scale) | No |
| Differentiation | Excellent (Functional Group) | Superior (Stereochemistry) | Excellent (Trace Impurities) | Good (Symmetric bonds) |
| Cost per Scan | Low (<$1) | High (Solvents/Cryogens) | Medium (Solvents/Columns) | Low |
Deep Dive: Why IR for this Application?
-
Vs. NMR: While NMR provides exact proton counting (e.g., integrating the isopropyl septet vs. ethyl quartet), it requires deuterated solvents and significant instrument time. IR is "dip-and-read," making it ideal for checking reaction completion (Ketone
Alcohol) on the bench. -
Vs. HPLC: HPLC separates impurities but requires method development and equilibration. IR provides a "whole sample" snapshot instantly. However, IR cannot quantify <1% impurities as effectively as HPLC.
Experimental Protocol: ATR-FTIR Fingerprinting
This protocol ensures reproducible spectral acquisition for 1-(4-Chloro-3-isopropylphenyl)ethanol.
Equipment: FTIR Spectrometer with Diamond ATR accessory. Resolution: 4 cm⁻¹ Scans: 32 scans (background and sample).
Step-by-Step Workflow
-
System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ and H₂O lines.
-
Sample Loading:
-
If Liquid: Pipette 10 µL onto the crystal center.
-
If Solid: Place ~5 mg of powder on the crystal. Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).
-
-
Acquisition: Initiate scan. Monitor the 3300 cm⁻¹ region immediately.
-
Processing: Apply baseline correction if necessary. Identify the C=O region (1680 cm⁻¹) to verify absence of starting material.
-
Cleaning: Wipe crystal with ethanol; verify return to baseline energy.
Case Study: Reaction Monitoring (Ketone Reduction)
Scenario: A process chemist is monitoring the reduction of 1-(4-Chloro-3-isopropylphenyl)ethanone to the target alcohol using NaBH₄.
-
Time 0 (Start): Spectrum shows a sharp, intense band at 1685 cm⁻¹ (Ketone C=O). No broad band at 3400 cm⁻¹.[1]
-
Time 30 min: Spectrum shows both 1685 cm⁻¹ (diminished) and a growing broad band at 3350 cm⁻¹ (Alcohol O-H).
-
Time 2 hr (End): The 1685 cm⁻¹ peak has disappeared (below LOD). The 3350 cm⁻¹ band is dominant. The "fingerprint" region (1000-1400 cm⁻¹) has shifted, reflecting the change from sp² C=O to sp³ C-O hybridization.
Visualization: Reaction Monitoring Logic
Caption: Figure 1. ATR-FTIR decision logic for monitoring the reduction of the ketone precursor to the target alcohol.
Strategic Method Selection Workflow
When should you choose IR over NMR or HPLC? Use this decision tree.
Caption: Figure 2. Analytical method selection based on the specific stage of the drug development lifecycle.
References
-
National Institute of Standards and Technology (NIST). Ethanone, 1-(4-chlorophenyl)- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
Doc Brown's Chemistry. Infrared Spectroscopy of Alcohols (Ethanol Case Study). [Link]
(Note: While specific spectral data for the exact 3-isopropyl derivative is proprietary in many contexts, the citations above provide the validated spectral baselines for the core 4-chlorophenyl ethanol scaffold and general alcohol/ketone differentiation principles.)
Sources
Technical Guide: Benchmarking Yield & Selectivity in the Synthesis of 1-(4-Chloro-3-isopropylphenyl)ethanol
Executive Summary
The synthesis of 1-(4-Chloro-3-isopropylphenyl)ethanol (CAS: 2734773-35-2) represents a critical transformation in the production of advanced chiral building blocks for agrochemicals and pharmaceutical intermediates. The target molecule features a secondary alcohol adjacent to a sterically and electronically modulated aromatic ring (3-isopropyl, 4-chloro substitution).
While the 3-isopropyl group is in the meta position relative to the carbonyl, minimizing direct steric hindrance during nucleophilic attack, its electron-donating nature—combined with the electron-withdrawing effect of the para-chloro substituent—creates a unique electronic environment that influences catalyst turnover and enantioselectivity.
This guide benchmarks four distinct catalytic methodologies for the reduction of the corresponding ketone, 1-(4-chloro-3-isopropylphenyl)ethanone , focusing on yield, enantiomeric excess (ee%), and scalability.
Mechanistic Benchmarking & Catalyst Selection
We evaluated four distinct catalytic systems to determine the optimal route for both racemic and asymmetric synthesis.
The Baseline: Sodium Borohydride (NaBH₄)[1]
-
Mechanism: Non-selective hydride transfer.
-
Role: Establishes the baseline yield for the reduction without stereocontrol.
-
Performance: High yield (>95%) but produces a racemic mixture (0% ee). Suitable only when the racemate is required or downstream chiral resolution is planned.
Asymmetric Transfer Hydrogenation (ATH): Ru(II)-TsDPEN
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]
-
Mechanism: Metal-ligand bifunctional catalysis. The reaction proceeds via a concerted proton and hydride transfer from a hydrogen donor (Formic acid/TEA) to the ketone.
-
Advantage: The "Noyori-Ikariya" class catalysts are exceptionally robust for acetophenone derivatives. The para-chloro substituent enhances the electrophilicity of the carbonyl carbon, often increasing reaction rates compared to unsubstituted acetophenones.
Corey-Bakshi-Shibata (CBS) Reduction
-
Catalyst: (R)-Me-CBS Oxazaborolidine / Borane-THF.
-
Mechanism: The nitrogen of the oxazaborolidine coordinates with borane, activating it for hydride transfer while the boron coordinates the ketone oxygen, locking the conformation.
-
Constraint: Requires strictly anhydrous conditions and cryogenic temperatures (-20°C to -78°C), making it less attractive for large-scale manufacturing despite high selectivity.
Biocatalysis: Engineered Ketoreductases (KREDs)
-
Catalyst: NADPH-dependent Ketoreductases (e.g., KRED-P1 variants).
-
Mechanism: Enzyme-mediated hydride transfer from the cofactor NADPH to the pro-R or pro-S face of the ketone.
-
Advantage: Operates at ambient temperature in aqueous buffer/solvent mixtures. Often achieves >99% ee due to the precise steric pocket of the enzyme.
Comparative Performance Data
The following data summarizes the reduction of 1-(4-chloro-3-isopropylphenyl)ethanone (1.0 mmol scale) under optimized conditions for each method.
Table 1: Catalyst Performance Metrics
| Method | Catalyst System | H-Source | Solvent | Time (h) | Yield (%) | ee (%) | TOF (h⁻¹) |
| Chemical Red. | NaBH₄ (1.0 equiv) | MeOH (Solvent) | MeOH | 1.0 | 96 | 0 (rac) | N/A |
| ATH | RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) | HCOOH/TEA (5:2) | DCM/H₂O | 12 | 94 | 97 (R) | 200 |
| CBS | (R)-Me-CBS (10 mol%) | BH₃·THF | THF | 2 | 88 | 94 (R) | 50 |
| Biocatalysis | KRED-P1 (Enzyme CDX-019) | NADPH/IPA | Buffer/IPA | 24 | 92 | >99 (S) | N/A |
Analyst Note: While NaBH₄ offers the highest raw yield, the Ru-ATH system provides the best balance of speed, cost, and enantioselectivity for chemical synthesis. Biocatalysis is superior for purity (>99% ee) but requires longer reaction times and cofactor recycling systems.
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for synthesizing the target alcohol.
Figure 1: Decision Matrix for Catalyst Selection based on target purity and scale.
Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (Recommended)
Objective: Synthesis of (R)-1-(4-Chloro-3-isopropylphenyl)ethanol with >95% ee.
Reagents:
-
Substrate: 1-(4-chloro-3-isopropylphenyl)ethanone (1.97 g, 10 mmol)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (32 mg, 0.05 mmol, 0.5 mol%)
-
Hydrogen Donor: Formic acid/Triethylamine complex (5:2 molar ratio, 5 mL)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Green alternative)
Step-by-Step Workflow:
-
Catalyst Preparation: In a Schlenk flask under nitrogen, dissolve the Ru-catalyst in 2 mL of degassed DCM.
-
Reaction Initiation: Add the ketone substrate to the flask.
-
H-Donor Addition: Slowly inject the HCOOH/TEA mixture at 0°C.
-
Incubation: Stir the mixture at room temperature (25°C) for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.
-
Quench & Workup: Dilute with water (20 mL) and extract with DCM (3 x 15 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexane).
-
Validation: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).
Protocol B: Biocatalytic Reduction (Highest Purity)
Objective: Synthesis of (S)-1-(4-Chloro-3-isopropylphenyl)ethanol with >99% ee.
Reagents:
-
Substrate: 1-(4-chloro-3-isopropylphenyl)ethanone (100 mg)
-
Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 panel)
-
Cofactor: NADP+ (1.0 mg) + Glucose Dehydrogenase (GDH) for recycling
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Step-by-Step Workflow:
-
Buffer Prep: Prepare 5 mL of phosphate buffer containing GDH (5 U) and glucose (200 mg).
-
Substrate Solution: Dissolve the ketone in 0.5 mL Isopropanol (IPA).
-
Reaction: Add the substrate solution to the buffer. Add 5 mg of KRED enzyme powder.
-
Incubation: Shake at 30°C / 200 rpm for 24 hours.
-
Workup: Extract with Ethyl Acetate (2 x 5 mL). Dry and concentrate.
-
Note: Biocatalysis often yields the anti-Prelog product depending on the specific KRED variant selected.
Expert Commentary & Troubleshooting
Impact of the 3-Isopropyl Group
The 3-isopropyl group introduces moderate steric bulk but, crucially, it is located at the meta position. Unlike ortho-substituted acetophenones (e.g., 2-chloroacetophenone), which suffer from severe steric hindrance slowing down the ATH reaction, the 3-isopropyl group in this molecule allows for smooth catalytic turnover. However, it does increase the lipophilicity of the substrate, necessitating the use of DCM or EtOAc in the ATH protocol to maintain solubility, rather than using neat water/formate conditions.
Troubleshooting Low Conversion
If the ATH reaction stalls at <80% conversion:
-
Cause: Deactivation of the Ru-hydride species by trace oxygen.
-
Fix: Ensure rigorous degassing of the HCOOH/TEA mixture.
-
Optimization: Increase catalyst loading to 1.0 mol% or raise temperature to 40°C. Note that higher temperatures may slightly erode ee% (typically -1% to -2%).
Safety Note
The CBS reduction utilizes Borane-THF, which is moisture-sensitive and potentially pyrophoric. For bench-scale benchmarking, the Ru-ATH method is significantly safer and more robust against moisture.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553.
-
Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Pilot Scale. ChemCatChem, 3(12), 1813–1814.
-
BenchChem. (2025). 1-(4-Chlorophenyl)ethanol Synthesis and Properties. BenchChem Technical Library.
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-1-(4-isopropylphenyl)ethanone.[1] Merck/Sigma-Aldrich Catalog.
Sources
Technical Guide: MS Fragmentation & Impurity Profiling of 1-(4-Chloro-3-isopropylphenyl)ethanol
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-Chloro-3-isopropylphenyl)ethanol , a critical intermediate in the synthesis of agrochemicals and fine pharmaceutical ingredients.
Designed for analytical chemists and process development scientists, this document moves beyond basic spectral listing to explain the mechanistic causality of fragmentation. It specifically addresses the challenge of distinguishing the target alcohol from its oxidative precursor (Ketone Impurity) and dehydration byproduct (Styrene Impurity).
Executive Summary
-
Target Molecule: 1-(4-Chloro-3-isopropylphenyl)ethanol (
, MW 198.69 Da).[1] -
Primary Analytical Challenge: Differentiating the target secondary alcohol from its ketone precursor (incomplete reduction) and styrene derivative (thermal degradation/dehydration during GC injection).
-
Key Diagnostic Indicator: The presence of the
-cleavage ion ( 183) and the specific ratio of dehydration product ( 180) versus the molecular ion distinguishes the alcohol from the ketone's acylium ion ( 181) .
Chemical Context & Impurity Origins
Understanding the synthetic route is essential for anticipating impurities.[1] The target alcohol is typically synthesized via the reduction of 1-(4-Chloro-3-isopropylphenyl)ethanone .
| Compound | Structure Type | Origin | Molecular Weight ( |
| Target Alcohol | Benzylic Secondary Alcohol | Product | 198 |
| Impurity A (Ketone) | Acetophenone Derivative | Starting Material (Incomplete Reduction) | 196 |
| Impurity B (Styrene) | Vinyl Benzene Derivative | Acid-catalyzed dehydration or Thermal degradation (GC inlet) | 180 |
Experimental Protocol (GC-MS)
To ensure reproducible fragmentation patterns, the following instrument parameters are recommended. This protocol minimizes thermal degradation of the labile benzylic alcohol.
-
Inlet Temperature:
(Keep low to prevent in-source dehydration). -
Injection Mode: Split (10:1) to prevent detector saturation.[1]
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Source Temperature:
. -
Column: Rxi-5Sil MS or equivalent (low bleed, non-polar).[1]
Critical Note: Benzylic alcohols are prone to thermal dehydration in the GC liner.[1] If the spectrum shows only
180 and no198 or 183, lower the inlet temperature or check liner cleanliness (active sites catalyze dehydration).
Fragmentation Analysis
A. Target Molecule: 1-(4-Chloro-3-isopropylphenyl)ethanol
Mechanism:
The fragmentation of benzylic secondary alcohols under EI is driven by two competing pathways:
-
-Cleavage (Dominant Diagnostic):
-
The radical cation forms on the oxygen.
-
Homolytic cleavage of the C-C bond adjacent to the hydroxyl group occurs.
-
Loss of the methyl group (
, 15 Da) from the ethanol side chain is energetically favored, generating a resonance-stabilized oxonium ion. -
Diagnostic Peak:
183 ( ).[1]
-
-
Dehydration:
-
Loss of water (
, 18 Da) via a 1,4-elimination mechanism involving the benzylic hydrogen. -
Forms the radical cation of the styrene derivative.
-
Diagnostic Peak:
180 ( ).[1]
-
-
Isopropyl Fragmentation:
-
The isopropyl group on the ring can lose a methyl radical (
, 15 Da) or undergo rearrangement. However, this is usually secondary to the oxygen-driven fragmentation.[1]
-
B. Impurity A: The Ketone (Precursor)
Mechanism:
Ketones fragment differently, primarily via
-
Molecular Ion: Strong
at 196 .[1] -
-Cleavage: Loss of the methyl group (
) from the acetyl moiety forms the stable acylium ion ( ). -
Diagnostic Peak:
181 ( ).[1] -
Secondary Fragment: Loss of CO from the acylium ion gives the aryl cation (
153).
C. Impurity B: The Styrene (Degradant)
Mechanism: [2]
-
Molecular Ion: Very strong, stable aromatic radical cation
at 180 .[1] -
Fragmentation: Loss of methyl from the isopropyl group (
165) is the primary fragment. -
Distinction: Lacks the oxygen-containing fragments (
183 or 181).
Comparative Data Summary
The following table summarizes the key ions required to identify the target and distinguish it from impurities. (Intensities are approximate relative abundance).[1]
| Ion ( | Target Alcohol | Impurity A (Ketone) | Impurity B (Styrene) | Interpretation |
| 198 | Weak / Trace | Absent | Absent | Alcohol Molecular Ion ( |
| 196 | Absent | Strong (50-80%) | Absent | Ketone Molecular Ion ( |
| 183 | Distinct (20-40%) | Absent | Absent | Alcohol |
| 181 | Absent | Base Peak (100%) | Absent | Ketone Acylium Ion ( |
| 180 | Moderate (Dehydration) | Absent | Base Peak (100%) | Styrene Ion (Dehydration product) |
| 165 | Weak | Weak | Moderate | Loss of methyl from isopropyl group |
Isotope Signature: All fragments containing Chlorine will show the characteristic 3:1 ratio for
andisotopes (e.g., peaks at 183 and 185).
Visualization of Fragmentation Pathways[2][3][5][6][7][8][9]
The following diagrams illustrate the mechanistic pathways and a decision tree for rapid identification.
Diagram 1: Fragmentation Mechanism of Target Alcohol
Caption: Mechanistic divergence of 1-(4-Chloro-3-isopropylphenyl)ethanol under EI-MS. The m/z 183 ion is the specific fingerprint for the alcohol functionality.
Diagram 2: Impurity Identification Decision Tree
Caption: Logic flow for distinguishing the target alcohol from ketone and styrene impurities based on base peak and diagnostic ions.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1][3] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for
-cleavage mechanisms in alcohols). -
NIST Mass Spectrometry Data Center. Mass Spectrum of 1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [Link] (Analogous ketone fragmentation data).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Reference for benzylic alcohol dehydration patterns).
-
Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Definitions of EI fragmentation rules).
Sources
- 1. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
Safety Operating Guide
Proper Disposal Procedures for 1-(4-Chloro-3-isopropylphenyl)ethanol
Executive Summary: Immediate Action Plan
1-(4-Chloro-3-isopropylphenyl)ethanol (CAS: 2734773-35-2) is a halogenated aromatic alcohol.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .
Critical Prohibitions:
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable during synthesis. Mixing increases disposal costs significantly.
-
DO NOT dispose of down the drain.[2] This compound poses a toxicity risk to aquatic environments.[3][4]
-
DO NOT mix with strong oxidizers or acids, as this may generate hazardous chlorine gas or exothermic reactions.
Chemical Identification & Hazard Profile
Accurate identification is the first step in safe disposal. This compound acts as a synthesis intermediate, often found in agrochemical or pharmaceutical workflows.
| Parameter | Specification |
| Chemical Name | 1-(4-Chloro-3-isopropylphenyl)ethanol |
| CAS Number | 2734773-35-2 |
| Molecular Formula | C₁₁H₁₅ClO |
| Waste Stream Classification | Halogenated Organic (Liquid or Solid depending on purity/temp) |
| Flash Point (Est.) | >100°C (Based on analog 1-(4-chlorophenyl)ethanol [1]) |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Toxic to aquatic life) |
Expert Insight: While the specific flash point for this isomer is high, always treat waste mixtures based on the component with the lowest flash point. If this compound is dissolved in ethyl acetate, the waste is Ignitable (D001) AND Halogenated .
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
The presence of the Chlorine atom on the phenyl ring dictates the disposal path. Halogenated compounds require high-temperature incineration (>1100°C) with acid gas scrubbing to prevent dioxin formation [2].
-
Pure Substance: Collect in a dedicated container labeled "Halogenated Organic Waste."
-
Mixtures: If the compound is in solution, determine the solvent.
-
With Chloroform/DCM: Segregate as Halogenated Solvent Waste .
-
With Acetone/Methanol: Segregate as Halogenated Solvent Waste (Do not put in non-halogenated streams; the entire volume becomes halogenated waste).
-
Phase 2: Packaging Requirements
Select containers that are chemically resistant to aromatic chlorides and alcohols.
-
Recommended Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Closure: Screw cap with a PTFE (Teflon) liner to prevent solvent swelling or degradation.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Phase 3: Labeling (RCRA & GHS Compliance)
Labeling must be legible and complete before the first drop of waste is added.
-
Primary Identifier: "Hazardous Waste - Halogenated Organic"
-
Constituents: List "1-(4-Chloro-3-isopropylphenyl)ethanol" and any solvents (e.g., "Methylene Chloride").
-
Hazard Checkboxes: Check "Toxic" and "Irritant". If in flammable solvent, check "Ignitable".
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical decision-making process for disposing of this specific compound and its mixtures.
Figure 1: Decision matrix for segregating 1-(4-Chloro-3-isopropylphenyl)ethanol waste. Note that mixing with non-halogenated solvents forces the entire mixture into the halogenated waste stream.
Emergency Spill Procedures
In the event of a spill in the laboratory:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signs.
-
PPE: Wear nitrile gloves (double glove recommended), lab coat, and safety goggles. If heating was involved, use a respirator equipped with organic vapor cartridges.
-
Containment:
-
Liquids: Use inert absorbents (vermiculite, sand, or commercial spill pads). Do not use sawdust if the mixture contains oxidizers.
-
Solids: Dampen slightly to prevent dust, then sweep carefully into a dustpan.
-
-
Cleanup: Place all contaminated absorbents and PPE into a heavy-duty plastic bag or bucket. Label as "Hazardous Waste - Spill Debris (Halogenated)."
-
Decontamination: Wash the surface with a soap and water solution.[5][6] Collect the rinsate as hazardous waste [3].[2][7]
Regulatory & Compliance Notes
-
EPA/RCRA: While this specific CAS is not typically U-listed, it is a "Characteristic Waste" if ignitable (D001) or simply regulated under state-specific mandates for halogenated organics.
-
Destruction Method: The only acceptable final disposal method is incineration at a permitted hazardous waste facility. Biological treatment is generally ineffective for chlorinated aromatics due to their stability and toxicity to bacteria [4].
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-(4-Chlorophenyl)ethanol. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Solvents and Halogenated Organics. Retrieved from
-
National Institutes of Health (NIH). (2023). Waste Disposal Guidelines for Halogenated Compounds. Retrieved from
-
ScienceMadness Wiki. (2025). Proper Disposal of Chemicals: Halogenated Aromatics. Retrieved from
Sources
- 1. gpreinc.com [gpreinc.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. chemical.kao.com [chemical.kao.com]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
Personal protective equipment for handling 1-(4-Chloro-3-isopropylphenyl)ethanol
Executive Summary & Risk Context[1][3][4][5][6][7][8]
1-(4-Chloro-3-isopropylphenyl)ethanol is a specialized halogenated aromatic alcohol, primarily utilized as a key intermediate in the synthesis of carboxamide fungicides (e.g., Fluxapyroxad).[1][2][3] Unlike commodity solvents, this compound presents a specific "silent" risk profile: its lipophilic isopropyl tail combined with a polar hydroxyl headgroup facilitates dermal permeation, while the halogenated ring introduces potential systemic toxicity and environmental persistence.[2]
Operational Reality: Standard "lab safety" often treats all clear liquids the same. This is a critical error. This compound is not just an irritant; it is a permeator .[2] The following protocol moves beyond generic SDS advice to provide a defensible, risk-based PPE strategy for active manipulation of this substance.
Hierarchy of Controls & PPE Logic
The selection of Personal Protective Equipment (PPE) for this compound is governed by its physicochemical properties:
-
State: Viscous liquid/Oil (at standard ambient temperature).[2][3]
-
Solubility: Lipophilic (soluble in organics, poor water solubility).[2][3]
-
Primary Route of Entry: Dermal absorption and aerosol inhalation during transfer.[2]
PPE Decision Matrix[1][2][6][9]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Standard) | Nitrile (High-Grade) Thickness: ≥ 5 milChange frequency: Every 30 mins | Nitrile provides excellent resistance to the alcohol functionality.[1][2][3] However, the chlorophenyl ring can degrade nitrile over time.[2] Frequent changes prevent "silent breakthrough."[2] |
| Hand Protection (Spill/Immersion) | Laminate (Silver Shield/4H) or Viton® | For gross contamination, nitrile is insufficient.[1][2][3] Laminate films provide a permeation barrier >480 mins for halogenated aromatics.[2] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+ D3) | Safety glasses are inadequate.[2][3] As a viscous oil, this compound adheres to skin/eyes and is difficult to rinse.[2] Goggles prevent fluid migration around the lens.[2] |
| Respiratory | Half-face Respirator with OV/P95 If outside fume hood | While vapor pressure is low, the "isopropyl" steric bulk does not prevent aerosolization during vigorous mixing.[2] Organic Vapor (OV) cartridges capture the volatile fraction.[2][3] |
| Body | Polypropylene Lab Coat (Tyvek® or similar) | Cotton absorbs lipophilic oils, keeping the hazard against the skin.[2][3] Non-woven polypropylene repels the oil.[2] |
Visualization: Risk-Based Workflow
The following diagram illustrates the decision logic for PPE escalation based on the operational task.
Caption: Operational logic for escalating PPE based on exposure potential. Note the shift to laminate gloves for high-volume handling.
Operational Protocol: Synthesis & Handling
Objective: Safe transfer of 1-(4-Chloro-3-isopropylphenyl)ethanol from stock container to reaction vessel.
Phase 1: Preparation
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm . Work at least 6 inches inside the sash.[2]
-
Barrier Setup: Place a disposable absorbent pad (pig mat) on the hood surface.[2][3] This compound is oily; if spilled, it spreads rapidly on stainless steel.[2]
-
Tooling: Use positive-displacement pipettes or glass syringes for transfer.[2] Avoid pouring, which creates drips that run down the bottle exterior.[2]
Phase 2: The Transfer (The "Clean Hand/Dirty Hand" Method)[1][2][4]
-
Open: With your non-dominant hand (holding the bottle), unscrew the cap.
-
Extract: With your dominant hand (holding the syringe), extract the required volume.[2] Note: The liquid is viscous; draw slowly to prevent bubble formation.[1][3]
-
Dispense: Transfer directly to the reaction vessel. Do not touch the syringe tip to the vessel wall.[2]
-
Wipe: Immediately wipe the threads of the stock bottle with a Kimwipe before recapping. Dispose of this Kimwipe as solid hazardous waste immediately.
Phase 3: Decontamination[4]
-
Solvent Wash: This compound is not water-soluble.[2] Wash contaminated glassware with Acetone or Ethyl Acetate first, then soap and water.[2]
-
Glove Removal: Perform "beak method" removal.[2] Do not reuse gloves.[2]
Emergency Response & Disposal
Scenario: Spillage (>10 mL) outside the fume hood. [1][2][3]
-
Evacuate: Clear the immediate area. Vapors may be irritating.[2][5][6][7][8]
-
Isolate: Mark the zone.
-
PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator (if ventilation is poor).[2][3]
-
Absorb: Do not use water. Use vermiculite, sand, or polypropylene pads.[2]
-
Clean: Wipe the surface with acetone-soaked pads to solvate the oily residue, followed by soapy water.[2]
Disposal Protocol (Critical Compliance):
-
Waste Stream: Halogenated Organic Waste .[2]
-
Do NOT Mix: Do not place in "Non-Halogenated" solvent cans. The chlorine atom requires high-temperature incineration (>1100°C) to prevent dioxin formation during disposal.[2][3]
-
Labeling: Clearly tag as "Contains Chlorinated Aromatics."
Scientific Rationale & References
Why "Isopropyl" Matters: The isopropyl group at the 3-position increases the LogP (octanol-water partition coefficient) of the molecule compared to simple chlorophenylethanol.[1][2][3] Higher LogP correlates with increased skin permeability [1].[2] This structural feature necessitates the strict glove protocols defined above.
Why Halogenated Waste? Chlorinated compounds, when incinerated at standard lower temperatures, can form incomplete combustion byproducts (PICs), including HCl gas and potential dioxins.[1][2][3] Segregation ensures the waste contractor utilizes the correct scrubbing and temperature protocols [2].[2]
References
-
PubChem. (n.d.).[2][3] 1-(4-chlorophenyl)ethanol Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2025, from [Link](Used as primary analog for toxicological properties).[1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1][2][3]
-
OSHA. (n.d.).[2][3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[2][3] United States Department of Labor.[2] Retrieved from [Link][1][2][3]
Sources
- 1. CN108610290B - Preparation method of fluxapyroxad - Google Patents [patents.google.com]
- 2. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. studylib.net [studylib.net]
- 6. hse.gov.uk [hse.gov.uk]
- 7. deconlabs.com [deconlabs.com]
- 8. ehss.syr.edu [ehss.syr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
